Vandetanib-13C6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H24BrFN4O2 |
|---|---|
Peso molecular |
481.31 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)/i3+1,4+1,9+1,15+1,17+1,18+1 |
Clave InChI |
UHTHHESEBZOYNR-YLFBDGEISA-N |
Origen del producto |
United States |
Foundational & Exploratory
Vandetanib-13C6 Stable Isotope Labeling: A Technical Guide for Advanced Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib (B581) is a potent oral tyrosine kinase inhibitor targeting multiple pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) signaling.[1][2][3] A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful methodology to trace and quantify the metabolic pathways of Vandetanib with high precision and accuracy. This technical guide provides an in-depth overview of the application of Vandetanib-13C6 in metabolic research, complete with experimental protocols and data presentation frameworks.
The use of stable isotope-labeled compounds, such as this compound, allows for the differentiation of the drug and its metabolites from endogenous molecules, thereby minimizing analytical interference and enhancing the accuracy of quantification.[1] This approach is invaluable for elucidating metabolic pathways, determining pharmacokinetic profiles, and investigating potential drug-drug interactions.
Data Presentation: Pharmacokinetics and Metabolism of Vandetanib
While specific quantitative data from dedicated this compound metabolic studies are not extensively available in the public domain, the following tables summarize the known pharmacokinetic parameters and metabolic profile of unlabeled Vandetanib. A study utilizing this compound would aim to reproduce and refine this data with greater precision, allowing for more accurate metabolite identification and quantification.
Table 1: Pharmacokinetic Parameters of Vandetanib
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak (Tmax) | 4 - 10 hours | [4] |
| Terminal Half-life (t½) | ~19 days | [5] |
| Apparent Clearance (CL/F) | 13.2 L/h | [4] |
| Apparent Volume of Distribution (Vd/F) | 7450 L | [5] |
| Plasma Protein Binding | ~90-96% |[6] |
Table 2: Major Metabolites of Vandetanib and Excretion Profile
| Metabolite | Metabolic Pathway | Primary Enzyme(s) | Circulating Concentration (% of Vandetanib) |
|---|---|---|---|
| N-desmethyl-vandetanib | N-demethylation | CYP3A4 | 7-17% |
| Vandetanib-N-oxide | N-oxidation | FMO1, FMO3 | 1.4-2.2% |
| Glucuronide conjugate | Glucuronidation | UGTs | Trace |
| Excretion Route | Percentage of Dose Recovered (after 21 days) | Reference |
| Feces | 44% | [4][5] |
| Urine | 25% | [4][5] |
Experimental Protocols
The following protocols are adapted from established methodologies for in vitro and in vivo drug metabolism studies and are specifically tailored for the use of this compound.
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)
Objective: To determine the in vitro metabolic stability of this compound and identify its primary metabolites.
Materials:
-
This compound
-
Unlabeled Vandetanib (for comparison)
-
Vandetanib-d4 (as an internal standard for LC-MS/MS)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of unlabeled Vandetanib in DMSO.
-
Prepare a 1 µg/mL working solution of Vandetanib-d4 in 50% acetonitrile/water to be used as the internal standard (IS) and quenching solution.
-
Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Sample Preparation:
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the Vandetanib-d4 internal standard.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.[7]
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[8]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound and its metabolites in vivo.
Materials:
-
This compound
-
Vandetanib-d4 (internal standard)
-
Male Sprague-Dawley rats (or other appropriate animal model)
-
Formulation vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80 in water)
-
Blood collection tubes with anticoagulant (e.g., K2EDTA)
-
Acetonitrile, LC-MS grade
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of rats.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) via tail vein or other appropriate method at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing Vandetanib-d4 to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentrations of this compound and its ¹³C-labeled metabolites in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ using appropriate pharmacokinetic software.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by Vandetanib and a typical experimental workflow for a stable isotope labeling study.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Caption: Experimental workflow for this compound metabolic studies.
Conclusion
The use of this compound in metabolic studies provides a robust and precise approach to understanding the biotransformation and pharmacokinetic properties of this multi-targeted tyrosine kinase inhibitor. The detailed experimental protocols and analytical frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals. While direct quantitative data from this compound studies is emerging, the established metabolic profile of the unlabeled drug provides a strong foundation for the design and interpretation of future stable isotope labeling investigations. The insights gained from such studies will be instrumental in further optimizing the clinical application of Vandetanib and developing next-generation targeted therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorbyt.com [biorbyt.com]
- 4. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Kinase Inhibitory Landscape of Vandetanib-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib (B581) is a potent, orally available anilinoquinazoline (B1252766) that functions as a multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It has garnered significant attention in oncology for its ability to simultaneously block key signaling pathways implicated in tumor growth, progression, and angiogenesis.[2][3] The isotopically labeled form, Vandetanib-13C6, serves as an invaluable tool in research, particularly in metabolic and pharmacokinetic studies, while exhibiting an identical kinase inhibitory profile to the parent compound. This technical guide provides a comprehensive overview of the kinase inhibitory profile of Vandetanib, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Vandetanib's primary targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[4][5] By competitively inhibiting the ATP-binding site in the catalytic domain of these kinases, Vandetanib effectively disrupts downstream signaling cascades crucial for cancer cell proliferation and the formation of new blood vessels that supply tumors.[3]
Quantitative Kinase Inhibitory Profile
The inhibitory activity of Vandetanib has been quantified against a range of protein kinases using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the IC50 values of Vandetanib against its primary targets and a selection of other kinases.
Table 1: Vandetanib IC50 Values for Primary Kinase Targets
| Kinase Target | Assay Type | IC50 (nM) | Reference(s) |
| VEGFR-2 (KDR) | Recombinant Enzyme Assay | 40 | [4][6] |
| VEGFR-3 (Flt-4) | Recombinant Enzyme Assay | 110 | [4][6] |
| EGFR | Recombinant Enzyme Assay | 500 | [4][6] |
| RET | Recombinant Enzyme Assay | 130 | [4] |
| VEGFR-stimulated HUVEC Proliferation | Cellular Assay | 60 | [4] |
| EGFR-stimulated HUVEC Proliferation | Cellular Assay | 170 | [4] |
Table 2: Vandetanib IC50 Values for Off-Target Kinases
| Kinase Target | Assay Type | IC50 (µM) | Reference(s) |
| PDGFRβ | Recombinant Enzyme Assay | 1.1 - 3.6 | [7] |
| Flt1 | Recombinant Enzyme Assay | 1.1 - 3.6 | [7] |
| Tie-2 | Recombinant Enzyme Assay | 1.1 - 3.6 | [7] |
| FGFR1 | Recombinant Enzyme Assay | 1.1 - 3.6 | [7] |
| MEK | Recombinant Enzyme Assay | >10 | [7] |
| CDK2 | Recombinant Enzyme Assay | >10 | [7] |
| c-Kit | Recombinant Enzyme Assay | >10 | [7] |
| ErbB2 (HER2) | Recombinant Enzyme Assay | >10 | [7] |
| FAK | Recombinant Enzyme Assay | >10 | [7] |
| PDK1 | Recombinant Enzyme Assay | >10 | [7] |
| Akt | Recombinant Enzyme Assay | >10 | [7] |
| IGF-1R | Recombinant Enzyme Assay | >10 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of kinase inhibitor activity. Below are representative protocols for key experiments used to characterize the inhibitory profile of Vandetanib.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant human kinase (e.g., VEGFR-2, EGFR, RET)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP solution (at or near the Km for the specific kinase)
-
Specific peptide substrate for the kinase
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute the compound in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the purified kinase enzyme solution to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then fuels a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular EGFR Phosphorylation Inhibition Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the autophosphorylation of EGFR in a cellular context.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated EGFR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated EGFR, total EGFR, and the loading control.
-
Normalize the phosphorylated EGFR signal to the total EGFR and loading control signals.
-
Determine the concentration of this compound that causes a 50% reduction in EGFR phosphorylation.
-
Visualizing Signaling Pathways and Workflows
Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in kinase inhibitor profiling.
References
- 1. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vandetanib (ZD6474): an orally available receptor tyrosine kinase inhibitor that selectively targets pathways critical for tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vandetanib for the treatment of thyroid cancer: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
The Role of Vandetanib-13C6 in Elucidating Drug-Protein Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is a potent, orally available tyrosine kinase inhibitor (TKI) that targets multiple signaling pathways implicated in tumor growth and angiogenesis.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][4] By inhibiting these key receptor tyrosine kinases, Vandetanib effectively disrupts downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, leading to the suppression of tumor cell proliferation and survival.
The development of isotopically labeled versions of small molecule inhibitors, such as Vandetanib-13C6, provides a powerful tool for in-depth studies of drug-protein interactions. The incorporation of six carbon-13 atoms creates a "heavy" version of the drug that is chemically identical to the unlabeled "light" version but can be distinguished and quantified by mass spectrometry. This enables precise and quantitative analysis of drug-target engagement, identification of off-target effects, and elucidation of complex biological responses to drug treatment.
This technical guide will explore the methodologies and applications of using this compound in chemical and quantitative proteomics to study its interactions with the proteome. While direct literature on "this compound" is not extensively available, this guide is based on established and widely used proteomic techniques that are directly applicable to such a labeled compound.
Core Methodologies and Experimental Protocols
The use of this compound in drug-protein interaction studies primarily revolves around two key proteomic approaches: affinity-based target identification and quantitative proteomics for measuring target engagement.
Affinity-Based Target Identification using an Immobilized this compound Probe
This technique aims to identify the direct binding partners of Vandetanib from a complex protein lysate.
Experimental Protocol:
-
Synthesis of an Affinity Probe:
-
A linker arm is chemically attached to the this compound molecule at a position that does not interfere with its binding to target proteins.
-
The other end of the linker is functionalized with a reactive group (e.g., an amine or a carboxyl group) for immobilization.
-
The functionalized this compound is then covalently coupled to a solid support, such as sepharose beads, to create an affinity matrix.
-
-
Cell Culture and Lysis:
-
Cancer cell lines known to express the target proteins (e.g., medullary thyroid carcinoma cell lines) are cultured under standard conditions.
-
Cells are harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.
-
-
Affinity Pull-Down:
-
The cell lysate is incubated with the this compound affinity matrix to allow for the binding of target proteins.
-
A control experiment is performed in parallel where the lysate is incubated with beads that have been blocked or coupled with a non-functionalized linker to identify non-specific binders.
-
To further increase confidence in identified targets, a competition experiment can be performed where the lysate is pre-incubated with an excess of free, unlabeled Vandetanib before adding the affinity matrix.
-
-
Washing and Elution:
-
The affinity matrix is washed extensively with the lysis buffer to remove non-specifically bound proteins.
-
Specifically bound proteins are then eluted from the beads, typically by using a denaturing buffer (e.g., containing SDS), changing the pH, or by competition with a high concentration of free Vandetanib.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.
-
The resulting peptide mixture is desalted and concentrated using C18 solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer identifies the peptides based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database to identify the proteins present in the sample.
-
The proteins identified in the this compound pull-down are compared to the control pull-downs to identify specific binding partners. A label-free quantification or spectral counting approach can be used to determine the relative abundance of proteins in the experimental and control samples.
-
Quantitative Proteomics for Target Engagement and Pathway Analysis
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique to quantify changes in protein abundance and target engagement upon drug treatment.
Experimental Protocol:
-
SILAC Labeling:
-
Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (13C and/or 15N labeled) essential amino acids (e.g., arginine and lysine).
-
The cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acids into their proteomes.
-
-
Drug Treatment:
-
The "heavy" labeled cells are treated with Vandetanib, while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).
-
The treatment duration and concentration of Vandetanib should be optimized based on the specific cell line and experimental goals.
-
-
Cell Lysis and Protein Mixing:
-
After treatment, the "light" and "heavy" cell populations are harvested and lysed separately.
-
The protein concentrations of the two lysates are determined, and equal amounts of protein from each lysate are mixed.
-
-
Protein Digestion and Fractionation:
-
The combined protein mixture is subjected to tryptic digestion.
-
The resulting peptide mixture is often fractionated by techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Each fraction is analyzed by LC-MS/MS.
-
The mass spectrometer detects pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the isotopic labels.
-
-
Data Analysis:
-
Specialized software is used to identify and quantify the SILAC peptide pairs.
-
The ratio of the peak intensities of the "heavy" and "light" peptides provides a precise measure of the relative abundance of each protein between the treated and control samples.
-
Proteins with significantly altered abundance are then subjected to bioinformatics analysis to identify enriched pathways and biological processes affected by Vandetanib treatment.
-
Quantitative Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the experiments described above.
Table 1: Hypothetical Results from Affinity Pull-Down with Immobilized this compound
| Protein | Gene | Function | Fold Enrichment (this compound vs. Control) |
| VEGFR2 | KDR | Tyrosine kinase, angiogenesis | 50.2 |
| EGFR | EGFR | Tyrosine kinase, cell proliferation | 45.8 |
| RET | RET | Tyrosine kinase, cell survival | 42.1 |
| SRC | SRC | Tyrosine kinase, signal transduction | 15.3 |
| ABL1 | ABL1 | Tyrosine kinase, cell differentiation | 12.7 |
Table 2: Hypothetical SILAC Data on Protein Abundance Changes Following Vandetanib Treatment
| Protein | Gene | H/L Ratio | p-value | Biological Process |
| Cyclin D1 | CCND1 | 0.45 | <0.01 | Cell cycle progression |
| p27 Kip1 | CDKN1B | 2.10 | <0.01 | Cell cycle arrest |
| Bcl-2 | BCL2 | 0.62 | <0.05 | Apoptosis inhibition |
| Bax | BAX | 1.85 | <0.05 | Apoptosis induction |
| HIF-1a | HIF1A | 0.51 | <0.01 | Hypoxia response |
Visualizations
Signaling Pathways of Vandetanib's Primary Targets
Caption: Vandetanib inhibits VEGFR, EGFR, and RET, blocking downstream signaling.
Experimental Workflow for Affinity-Based Target Identification
Caption: Workflow for identifying protein targets of this compound.
Workflow for SILAC-Based Quantitative Proteomics
References
Early-stage research applications of Vandetanib-13C6
An In-depth Technical Guide to the Early-Stage Research Applications of Vandetanib-13C6
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern pharmacology and drug metabolism studies. This compound, a stable isotope-labeled version of the potent tyrosine kinase inhibitor Vandetanib, offers a powerful tool for elucidating the pharmacokinetics, metabolism, and disposition of this important anti-cancer agent. While specific peer-reviewed publications detailing the use of this compound are not prevalent in publicly accessible literature, its applications can be confidently inferred from established principles of drug development, studies conducted with radiolabeled ([¹⁴C]) Vandetanib, and the common use of other isotopically labeled analogs (e.g., Vandetanib-d4 and Vandetanib-d6) as internal standards.[1][2][3] This guide provides a comprehensive overview of the core applications of this compound in early-stage research, complete with detailed experimental protocols and data presentation.
The Core Science: Mechanism of Action of Vandetanib
Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a critical role in cancer treatment by targeting key signaling pathways involved in tumor growth and angiogenesis.[4] Its primary targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[4][5] By inhibiting these receptor tyrosine kinases, Vandetanib effectively blocks downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cancer cell survival, proliferation, and the formation of new blood vessels that supply tumors.[5][6]
Quantitative Data: Inhibitory Potency and Pharmacokinetics
The following tables summarize the in vitro inhibitory activity of Vandetanib against its primary kinase targets and its key pharmacokinetic parameters in humans, which are foundational for designing and interpreting studies with this compound.
Table 1: In Vitro Inhibitory Activity of Vandetanib
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| VEGFR-2 (KDR) | 40 | [7] |
| VEGFR-3 (FLT4) | 110 | [7] |
| EGFR (HER1) | 500 | [7] |
| RET | 130 |[2] |
Table 2: Human Pharmacokinetic Parameters of Vandetanib
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | Median 6 hours (range 4-10) | [8] |
| Plasma Protein Binding | ~90% | [8] |
| Apparent Volume of Distribution (Vd/F) | 3592-4103 L | [6] |
| Terminal Half-Life (t½) | ~10 days (single dose) | [6] |
| Metabolism | Hepatic, primarily via CYP3A4 | [8] |
| Major Metabolites | N-desmethyl-vandetanib, Vandetanib-N-oxide | [5] |
| Excretion | ~69% recovered in 21 days (44% feces, 25% urine) |[5][6] |
Early-Stage Research Applications of this compound
The primary utility of this compound in early-stage research lies in its ability to be distinguished from the unlabeled drug by mass spectrometry. This allows for precise tracing and quantification.
In Vitro and In Vivo Metabolic Profiling
This compound is an invaluable tool for identifying and characterizing the metabolites of Vandetanib. By incubating this compound with liver microsomes, hepatocytes, or administering it to animal models, researchers can use LC-MS/MS to detect all drug-related material. The 13C6 label imparts a specific mass shift (+6 Da) to the parent drug and all its metabolites, making them easily distinguishable from endogenous molecules in the biological matrix.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (e.g., 1 µM final concentration) to start the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute in a suitable mobile phase.
-
LC-MS/MS Analysis: Analyze the samples using high-resolution LC-MS/MS to detect the parent this compound and its metabolites, identified by their characteristic +6 Da mass shift compared to the unlabeled compound's theoretical metabolites.
Definitive Mass Balance and Pharmacokinetic (ADME) Studies
Human ADME studies are critical for understanding a drug's fate in the body. While often conducted with a radiolabel like ¹⁴C, stable isotopes like ¹³C are increasingly used, particularly in early non-human studies, to avoid the complexities of handling radioactive material. A study using [¹⁴C]Vandetanib found that after a single dose, approximately 69% of the dose was recovered in feces (44%) and urine (25%) over 21 days.[5][6] this compound can be used in a similar manner in preclinical species to definitively trace the drug and its metabolites, ensuring a complete picture of its excretion pathways.
Internal Standard for Quantitative Bioanalysis
The most common and critical application of stable isotope-labeled drugs like this compound is as an internal standard (IS) for quantitative bioanalysis by LC-MS/MS.[1][2][3] An ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, but is distinguishable by mass. This allows it to accurately correct for variations in sample preparation (e.g., extraction efficiency) and matrix effects during mass spectrometry analysis.[9][10] While deuterated versions (Vandetanib-d4 and -d6) are commonly cited for this purpose, a ¹³C-labeled standard is often considered the "gold standard" as it is less likely to exhibit isotopic effects that can sometimes cause chromatographic separation from the unlabeled analyte.[10]
Experimental Protocol: Quantification of Vandetanib in Human Plasma
This protocol is adapted from a validated method using a deuterated internal standard.[3]
-
Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Liquid-Liquid Extraction: Add 500 µL of a suitable organic solvent (e.g., tert-butyl methyl ether). Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with an isocratic mobile phase (e.g., acetonitrile and 10mM ammonium (B1175870) formate, 50:50, v/v).
-
Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the specific mass-to-charge (m/z) transitions for both Vandetanib and this compound.
-
Quantification: The concentration of Vandetanib in the original sample is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a standard curve.
-
Table 3: Representative Performance of a Validated LC-MS/MS Method for Vandetanib (using a deuterated IS)
| Parameter | Performance | Reference |
|---|---|---|
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) | [3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3] |
| Intra-assay Accuracy | 95.0% - 105.0% | [3] |
| Inter-assay Accuracy | 96.7% - 103.3% | [3] |
| Intra-assay Precision (%CV) | ≤ 5.8% | [3] |
| Inter-assay Precision (%CV) | ≤ 6.2% |[3] |
Conclusion
This compound is a critical, albeit specialized, tool for the early-stage research and development of Vandetanib. While direct publications on its use are sparse, its role in metabolic profiling and as a superior internal standard for quantitative bioanalysis is clear and well-established based on analogous compounds and standard pharmaceutical research practices. The use of this compound enables researchers and drug development professionals to generate high-quality, unambiguous data on the metabolism and pharmacokinetics of Vandetanib, ultimately supporting its safe and effective clinical use. The detailed protocols and data presented in this guide provide a robust framework for the implementation of this compound in a research setting.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vandetanib, a novel multitargeted kinase inhibitor, in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vandetanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Vandetanib-13C6 as an Internal Standard for LC-MS/MS Quantification of Vandetanib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is an oral tyrosine kinase inhibitor that targets multiple pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Accurate quantification of Vandetanib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Vandetanib-13C6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, offering high precision and accuracy by correcting for matrix effects and variability in sample processing.
This application note provides a detailed protocol and performance data for the quantification of Vandetanib in human plasma and cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard. While the data presented herein is based on studies utilizing a deuterated internal standard (Vandetanib-d4), the methodology and expected performance are directly applicable to the use of this compound.
Signaling Pathway of Vandetanib
Vandetanib exerts its anti-cancer effects by inhibiting the phosphorylation and subsequent activation of key receptor tyrosine kinases. By binding to the ATP-binding site of VEGFR, EGFR, and RET, Vandetanib blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[1][2][3] This multi-targeted inhibition leads to suppressed tumor growth and can induce apoptosis.
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Experimental Protocols
Materials and Reagents
-
Vandetanib reference standard
-
This compound internal standard (ISTD)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) formate
-
tert-Butyl methyl ether
-
Ammonium hydroxide
-
Deionized water
-
Control human plasma and cerebrospinal fluid (CSF)
Stock and Working Solutions Preparation
-
Stock Solutions (1.0 mg/mL): Prepare by dissolving Vandetanib and this compound in methanol. Store at -80°C.
-
Working Solutions: Prepare by diluting the stock solutions with 80% methanol in water (v/v) to achieve desired concentrations for calibration standards and quality controls.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 100 µL aliquot of plasma or CSF, add the internal standard (this compound).
-
Perform liquid-liquid extraction using tert-butyl methyl ether containing 0.1% or 0.5% ammonium hydroxide.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for Vandetanib quantification in biological samples.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for a robust and sensitive LC-MS/MS method for the quantification of Vandetanib.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting |
| LC System | API-3200 LC-MS/MS or equivalent |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0) |
| Flow Rate | 0.11 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 10-20 µL |
| Run Time | ~3 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting for Vandetanib | Setting for this compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1 m/z) | 475.1 | 481.1 (Theoretical)† |
| Product Ion (Q3 m/z) | 112.1 | 118.1 (Theoretical)† |
†Note: The mass transitions for this compound are theoretical, based on the known fragmentation of Vandetanib. The precursor ion reflects the addition of six 13C atoms to the molecular weight ([M+6+H]+). The product ion assumes that the 13C labels are retained in the monitored fragment. These values should be confirmed experimentally.
Quantitative Data and Method Performance
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma and CSF, demonstrating the robustness and reliability of using a stable isotope-labeled internal standard.
Table 3: Calibration Curve and Sensitivity
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | LLOQ (ng/mL) |
| Human Plasma | 1.0 - 3,000 | ≥ 0.992 | 1.0 |
| CSF | 0.25 - 50 | ≥ 0.990 | 0.25 |
Table 4: Accuracy and Precision
| Matrix | QC Level | Within-day Precision (%CV) | Between-day Precision (%CV) | Accuracy (%) |
| Human Plasma | Low, Med, High | ≤ 5.9% | ≤ 5.9% | 104.0 - 108.0% |
| CSF | Low, Med, High | ≤ 8.8% | ≤ 8.8% | 95.0 - 98.5% |
Table 5: Recovery and Matrix Effect
| Parameter | Result |
| Mean Recovery | > 80% in both plasma and CSF |
| Matrix Effect | No significant matrix effect observed in plasma |
Conclusion
The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a highly sensitive, specific, and reliable protocol for the quantification of Vandetanib in human plasma and cerebrospinal fluid. The simple and efficient sample preparation, coupled with a short chromatographic run time, allows for high-throughput analysis, making it an invaluable tool for researchers in both preclinical and clinical settings who require accurate measurement of Vandetanib concentrations.
References
Application Notes and Protocols for the Absolute Quantification of Vandetanib in Pharmacokinetic Studies Using Vandetanib-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vandetanib is an oral tyrosine kinase inhibitor that targets multiple cellular pathways implicated in tumor growth and angiogenesis, including the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Its efficacy in treating various cancers, particularly medullary thyroid carcinoma, necessitates robust and sensitive bioanalytical methods for its quantification in biological matrices to support pharmacokinetic (PK) and pharmacodynamic (PD) studies.[3][4]
This document provides detailed application notes and protocols for the absolute quantification of Vandetanib in human plasma and cerebrospinal fluid (CSF) using a stable isotope-labeled internal standard, Vandetanib-13C6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the literature primarily describes methods using deuterated internal standards (e.g., Vandetanib-d4), the principles and procedures outlined here are directly applicable to this compound, which serves to normalize for variations during sample processing and analysis, ensuring high accuracy and precision.[1]
Mechanism of Action: Multi-Targeted Kinase Inhibition
Vandetanib exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs). By binding to the ATP-binding site of EGFR, VEGFR, and RET, Vandetanib blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of critical pathways, such as the PI3K/AKT and MAPK pathways, inhibits cancer cell proliferation and survival, and reduces tumor angiogenesis.
Experimental Protocols
A sensitive and specific LC-MS/MS method is crucial for the accurate determination of Vandetanib concentrations in biological samples. The following protocols are based on validated methods and can be adapted for use with this compound.
Materials and Reagents
-
Vandetanib analytical standard
-
This compound (Internal Standard, ISTD)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium (B1175870) formate
-
Formic acid or Ammonium hydroxide (B78521) (for pH adjustment)
-
tert-Butyl methyl ether (tBME)
-
Deionized water
-
Control human plasma and/or CSF
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1.0 mg/mL):
-
Accurately weigh and dissolve Vandetanib and this compound in methanol to prepare individual stock solutions of 1.0 mg/mL.
-
Store stock solutions at -80°C. Stability at this temperature has been shown to be maintained for at least 6 months.
-
-
Working Stock Solutions:
-
Prepare a series of Vandetanib working solutions by serially diluting the primary stock solution with 80% methanol in water (v/v).
-
Prepare a this compound working solution at an appropriate concentration (e.g., 2,000 ng/mL for plasma, 100 ng/mL for CSF) by diluting the primary ISTD stock solution with 80% methanol in water (v/v).
-
Calibration Standards and Quality Controls (QC)
-
Prepare calibration standards by spiking blank human plasma or CSF with the Vandetanib working solutions to achieve a concentration range of 1.0 to 3,000 ng/mL for plasma and 0.25 to 50 ng/mL for CSF.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner using a separate weighing of the analytical standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 100 µL aliquot of plasma or CSF sample, calibrator, or QC, add a specified volume of the this compound working solution (e.g., 25 µL).
-
Vortex mix the samples for 10-15 seconds.
-
Add the extraction solvent, such as tert-butyl methyl ether, which may contain a small percentage of ammonium hydroxide (e.g., 0.1% or 0.5%).
-
Vortex the mixture vigorously for at least 1 minute to ensure thorough extraction.
-
Centrifuge the samples at high speed (e.g., 10,000-14,000 rpm) for 5-12 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 50-100 µL) of the mobile phase.
-
Vortex the reconstituted samples for 30 seconds and transfer them to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is typically performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) or equivalent |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0) |
| Flow Rate | 0.11 - 0.25 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 5 - 20 µL |
| Run Time | 3 - 4 minutes |
Mass Spectrometry Parameters
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for Vandetanib and this compound should be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vandetanib | 475.1 | 112.1 |
| This compound (ISTD) | 481.1 (theoretically) | 112.1 or other stable fragment |
Note: The exact m/z for this compound and its fragment should be determined experimentally by direct infusion.
Data Presentation and Method Validation
A robust bioanalytical method requires thorough validation as per regulatory guidelines. Key parameters are summarized below.
Quantitative Data Summary from Validated Methods
The following tables summarize performance characteristics from published methods for Vandetanib quantification, which serve as a benchmark for a method using this compound.
Table 1: Calibration Curve and Recovery Data
| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Mean Recovery (%) | Reference |
| Human Plasma | 1.0 - 3,000 | ≥ 0.992 | 80 | |
| Human CSF | 0.25 - 50 | ≥ 0.990 | 80 | |
| Human Plasma | 2.5 - 5,000 | Linear | 103 ± 3 | |
| Human Plasma | 5 - 500 | ≥ 0.9996 | - |
Table 2: Precision and Accuracy Data
| Matrix | Precision (CV%) | Accuracy (%) | Reference |
| Human Plasma | Within-day: ≤ 5.9%, Between-day: ≤ 5.9% | Within-day: 104.0-108.5%, Between-day: 104.0-108.5% | |
| Human CSF | Within-day: ≤ 8.8%, Between-day: ≤ 8.8% | Within-day: 95.0-98.5%, Between-day: 95.0-98.5% | |
| Human Serum | Intra-day: <5%, Inter-day: <6% | Intra-day: 90-97%, Inter-day: 90-99% |
Conclusion
The LC-MS/MS method detailed in these application notes provides a sensitive, specific, and reliable protocol for the absolute quantification of Vandetanib in human plasma and cerebrospinal fluid. The use of a stable isotope-labeled internal standard like this compound is critical for correcting analytical variability, thus ensuring high-quality data for pharmacokinetic studies. The straightforward liquid-liquid extraction procedure coupled with a short chromatographic run time allows for high-throughput analysis, making this method a valuable tool for both clinical and preclinical research in oncology drug development.
References
Application Notes: Utilizing Vandetanib-13C6 for In-Depth Drug Metabolism and Excretion Analysis
Introduction
Vandetanib (B581) is an oral kinase inhibitor that targets multiple cellular pathways involved in tumor growth and angiogenesis, including VEGFR, EGFR, and RET signaling. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its therapeutic use and managing potential drug-drug interactions. The use of stable isotope-labeled compounds, such as Vandetanib-13C6, is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. This approach allows for the precise differentiation and quantification of the parent drug and its metabolites from endogenous compounds in biological matrices, providing a clear picture of the drug's fate in the body.
Metabolic Pathway of Vandetanib
Vandetanib undergoes metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4, with contributions from flavin-containing monooxygenases (FMOs).[1][2] The major metabolic pathways include N-desmethylation and N-oxidation.[3][4][5] The resulting primary metabolites are N-desmethylvandetanib and vandetanib N-oxide. N-desmethylvandetanib is an active metabolite, while vandetanib N-oxide is considered significantly less active. A minor glucuronide conjugate of vandetanib has also been detected in excreta.
Quantitative Analysis of Vandetanib and its Metabolites
A mass balance study using radiolabeled Vandetanib has defined the excretion profile of the drug. After a single oral dose of [14C]vandetanib, approximately 69% of the administered dose was recovered over 21 days, with 44% found in feces and 25% in urine. Unchanged vandetanib, along with its N-desmethyl and N-oxide metabolites, were identified in plasma, urine, and feces.
Table 1: Excretion of Vandetanib and its Metabolites
| Excretion Route | Percentage of Administered Dose Recovered | Major Components |
| Feces | 44% | Unchanged Vandetanib, Metabolites |
| Urine | 25% | Unchanged Vandetanib, Metabolites |
| Total | 69% |
Table 2: Major Metabolites of Vandetanib
| Metabolite | Generating Enzyme(s) | Activity |
| N-desmethylvandetanib | CYP3A4 | Active |
| Vandetanib N-oxide | FMO1, FMO3 | Significantly less active |
| Glucuronide Conjugate | UGT enzymes | Minor metabolite |
Experimental Protocols
Protocol 1: Human Mass Balance Study using this compound
This protocol outlines a human mass balance study to determine the absorption, metabolism, and excretion of Vandetanib using this compound.
1. Study Population:
-
Healthy male volunteers (n=4-8) meeting all inclusion and no exclusion criteria.
2. Study Drug:
-
A single oral dose of Vandetanib, with a known amount of this compound.
3. Study Design:
-
Open-label, single-center study.
-
Subjects are admitted to the clinical research unit for a specified period for controlled diet and sample collection.
4. Sample Collection:
-
Blood: Collected at pre-defined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, 216, 264, 336, 408, and 504 hours post-dose) for pharmacokinetic analysis.
-
Urine and Feces: All urine and feces are collected for 21 days post-dose to determine the extent of excretion.
5. Bioanalysis:
-
Plasma, urine, and homogenized feces samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify this compound and its metabolites.
-
The use of this compound allows for the differentiation of the administered drug from any potential endogenous interferences.
6. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated for Vandetanib.
-
The total amount of drug-related material is determined in urine and feces.
-
The percentage of the administered dose excreted in urine and feces is calculated.
-
Metabolite profiles in plasma, urine, and feces are characterized.
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to identify the metabolic pathways of Vandetanib in a controlled in vitro system.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
2. Incubation Procedure:
-
Pre-incubate HLM in phosphate buffer at 37°C.
-
Add this compound to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding cold acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant for analysis.
3. LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the metabolites of this compound.
-
The mass shift of 6 Da from the 13C label will aid in the confident identification of all drug-related metabolites.
The application of this compound in drug metabolism and excretion studies provides a robust and precise method for elucidating the ADME properties of Vandetanib. The detailed protocols and data presentation outlined in these notes serve as a valuable resource for researchers in the field of drug development, enabling a comprehensive understanding of Vandetanib's disposition and metabolic fate. This knowledge is essential for the safe and effective clinical use of this targeted cancer therapy.
References
- 1. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vandetanib - Wikipedia [en.wikipedia.org]
Application Note and Protocol for In Vitro Metabolic Stability Assay of Vandetanib-13C6
Introduction
In the realm of drug discovery and development, assessing the metabolic stability of a new chemical entity is a critical step in predicting its pharmacokinetic profile, including its half-life and clearance in vivo.[1][2] In vitro metabolic stability assays, commonly employing liver microsomes, provide a reliable and efficient method to evaluate a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[3][4] This application note details a comprehensive protocol for determining the in vitro metabolic stability of Vandetanib-13C6 using human liver microsomes.
Vandetanib (B581) is an orally active tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[5][6] The use of a stable isotope-labeled analogue, this compound, in this assay facilitates its differentiation from any potential background interference of endogenous compounds and allows for precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism studies.
Experimental Protocols
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dimethyl Sulfoxide (DMSO)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not metabolized by the same enzymes, such as Vandetanib-d4)[7]
-
Purified water (e.g., Milli-Q or equivalent)
-
96-well plates
-
Incubator with shaking capabilities
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.
-
This compound Working Solution (100 µM): Dilute the 10 mM stock solution with acetonitrile or a mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard in acetonitrile at a concentration suitable for LC-MS/MS detection.
-
Incubation Buffer (100 mM Potassium Phosphate, pH 7.4): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[8]
-
Liver Microsome Suspension: On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute them with the incubation buffer to the desired working concentration (e.g., 1 mg/mL). Keep the suspension on ice until use.[8]
-
NADPH Regenerating System Solution: Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
Incubation Procedure
The incubation is performed in a 96-well plate format to allow for multiple time points and replicates.
-
Pre-incubation: In each well of the 96-well plate, add the liver microsome suspension and the this compound working solution. The final concentration of this compound is typically 1 µM.[8][9] The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.[8] Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation of Reaction: To initiate the metabolic reaction, add the NADPH regenerating system solution to each well.[8]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells.[9] The 0-minute time point represents the initial concentration of the compound before any metabolic activity.
-
Reaction Termination: To stop the reaction, add a volume of ice-cold acetonitrile containing the internal standard to each well.[3] The cold acetonitrile will precipitate the microsomal proteins and halt enzymatic activity.
-
Protein Precipitation: After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Sample Analysis (LC-MS/MS)
The concentration of remaining this compound is quantified using a validated LC-MS/MS method.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of Vandetanib.[10][11] An isocratic or gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is employed.[10][11][12]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[7][10] The transitions for this compound and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for Vandetanib are m/z 475.1 → 112.1.[10][11] For this compound, the precursor ion will be shifted by +6 Da (m/z 481.1), while the product ion may or may not be shifted depending on which part of the molecule contains the 13C labels.
Data Analysis
-
Quantification: The peak area ratio of this compound to the internal standard is calculated for each time point.
-
Percentage Remaining: The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point (which is considered 100%).
-
Half-Life (t1/2) Determination: The natural logarithm of the percentage of remaining this compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life is then calculated using the following equation: t1/2 = 0.693 / k.[13]
-
Intrinsic Clearance (CLint) Calculation: The in vitro intrinsic clearance can be calculated from the half-life and the incubation conditions using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).[13]
Data Presentation
Table 1: Recommended Incubation Conditions
| Parameter | Recommended Value |
| Test Compound | This compound |
| Test Compound Concentration | 1 µM[8][9] |
| Liver Microsome Concentration | 0.5 mg/mL[9][14] |
| Incubation Temperature | 37°C[3] |
| Incubation Time Points | 0, 5, 15, 30, 45, 60 min[9] |
| Cofactor | NADPH Regenerating System[4] |
| Final DMSO Concentration | < 0.5%[8] |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18, e.g., Kinetex C18 (2.6 µm, 50 mm × 2.1 mm)[10][11] |
| Mobile Phase | Acetonitrile and 10mM Ammonium Formate (pH 5.0)[10][11] |
| Flow Rate | 0.11 - 0.25 mL/min[10][12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| MRM Transition (Vandetanib) | Q1: 475.1 m/z, Q3: 112.1 m/z[10][11] |
| MRM Transition (this compound) | Q1: 481.1 m/z, Q3: (To be determined based on fragmentation) |
| Internal Standard | e.g., Vandetanib-d4 (m/z 479.1 → 116.2)[7][10] |
Mandatory Visualization
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. labcorp.com [labcorp.com]
Synthesis and Purification of Vandetanib-13C6 for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed methodology for the synthesis and purification of Vandetanib-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The protocol outlines a plausible synthetic route commencing from commercially available 13C6-labeled aniline. Furthermore, comprehensive procedures for purification via column chromatography and characterization by High-Performance Liquid Chromatography (HPLC) are presented. Diagrams illustrating the synthetic workflow and the targeted signaling pathways of Vandetanib are included to facilitate a deeper understanding of its application in research.
Introduction
Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple cell receptors, primarily the Vascular Endothelial Growth Factor Receptor (VEGFR), the Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Its mechanism of action involves the inhibition of angiogenesis and tumor cell proliferation.[1][3] Stable isotope-labeled analogues of therapeutic agents, such as this compound, are indispensable as internal standards in mass spectrometry-based bioanalytical assays for pharmacokinetic and metabolic studies. The incorporation of six carbon-13 atoms provides a distinct mass shift, enabling precise quantification of the unlabeled drug in complex biological matrices.
Signaling Pathway of Vandetanib
Vandetanib exerts its anti-cancer effects by simultaneously inhibiting key signaling pathways involved in tumor growth and angiogenesis. By targeting VEGFR, it blocks the formation of new blood vessels that supply tumors with essential nutrients.[1] Inhibition of EGFR disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival. Furthermore, its inhibitory action on the RET proto-oncogene is particularly effective in certain types of thyroid cancer where RET mutations are a key driver of the disease.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-bromo-2-fluoroaniline-13C6. The general workflow involves the construction of the 4-anilinoquinazoline (B1210976) core followed by the introduction of the side chain.
Experimental Protocols
Step 1: Synthesis of N-(4-bromo-2-fluorophenyl-13C6)-6,7-dimethoxyquinazolin-4-amine
-
To a solution of 4-bromo-2-fluoroaniline-13C6 (1.0 eq) in 2-propanol, add 4-chloro-6,7-dimethoxyquinazoline (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold 2-propanol, and dry under vacuum.
Step 2: Synthesis of 4-(4-bromo-2-fluoroanilino-13C6)-6-methoxyquinazolin-7-ol
-
Suspend the product from Step 1 in pyridine (B92270) hydrochloride.
-
Heat the mixture to 180-190 °C for 2-3 hours.
-
Cool the reaction mixture and add water.
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 3: Synthesis of this compound
-
To a solution of the product from Step 2 in dimethylformamide (DMF), add potassium carbonate (2.5 eq) and 1-methyl-4-(chloromethyl)piperidine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 80-90 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product is purified by a combination of column chromatography and recrystallization to achieve high purity.
Purification Protocols
Protocol 1: Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0-5% methanol). The optimal eluent system should be determined by TLC.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack a column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, methanol, or a mixture of solvents).
-
Procedure:
-
Dissolve the product from column chromatography in a minimal amount of the hot recrystallization solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
The following tables summarize the expected materials and representative analytical data for the synthesis and purification of this compound.
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Purity |
| 4-bromo-2-fluoroaniline-13C6 | Commercially Available | >98% |
| 4-chloro-6,7-dimethoxyquinazoline | Commercially Available | >98% |
| Pyridine hydrochloride | Commercially Available | >99% |
| 1-methyl-4-(chloromethyl)piperidine HCl | Commercially Available | >97% |
| Potassium carbonate | Commercially Available | >99% |
| Silica Gel (230-400 mesh) | Commercially Available | N/A |
| HPLC Grade Solvents | Commercially Available | >99.9% |
Table 2: Representative Analytical Data
| Analysis | Specification | Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | 1H NMR, 13C NMR, MS |
| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry |
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method can be utilized for the purity analysis of this compound.
Table 3: HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Conclusion
This document provides a comprehensive guide for the synthesis and purification of this compound for research purposes. The detailed protocols and methodologies are based on established chemical principles for the synthesis of 4-anilinoquinazoline derivatives. Adherence to these protocols should enable researchers to produce high-purity this compound, a critical tool for advancing the understanding of Vandetanib's pharmacology and metabolism.
References
Troubleshooting & Optimization
Troubleshooting matrix effects with Vandetanib-13C6 internal standard
Welcome to the technical support center for troubleshooting bioanalytical methods using Vandetanib-13C6 as an internal standard. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common issues related to matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Vandetanib analysis?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Vandetanib, by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1][2] Key sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1]
Q2: I'm observing poor reproducibility and accuracy in my Vandetanib QC samples. Could this be due to matrix effects?
A: Yes, inconsistent analytical results are a classic symptom of matrix effects.[1] If you notice high variability between replicate injections of the same sample or if your quality control (QC) samples are failing to meet acceptance criteria, matrix effects are a probable cause. It is highly recommended to perform a systematic evaluation of matrix effects during method development.
Q3: How can I quantitatively assess the extent of matrix effects in my Vandetanib assay?
A: The most common method is the post-extraction spike analysis. This involves comparing the peak area of Vandetanib in a neat solution (solvent) to the peak area of Vandetanib spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
-
An MF value close to 1 suggests a minimal matrix effect.
One study on Vandetanib in human plasma using a protein precipitation method found a matrix factor of 0.98, indicating negligible ion suppression.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A: A SIL-IS is considered the gold standard for quantitative bioanalysis. Because this compound is chemically and structurally almost identical to Vandetanib, it co-elutes and experiences the same degree of matrix effects and variability during sample preparation and injection. By using the ratio of the analyte signal to the internal standard signal for quantification, these variations can be effectively compensated for, leading to improved accuracy and precision.
Q5: Can I still have problems with matrix effects even when using this compound?
A: While a SIL-IS is highly effective, it may not completely eliminate all issues under severe matrix effect conditions. Potential challenges include:
-
Chromatographic separation: If the analyte and SIL-IS do not perfectly co-elute, they may be affected differently by matrix interferences.
-
Isotopic instability: In rare cases, the stable isotope label (e.g., deuterium) can be unstable, although this is less of a concern with 13C labels.
-
Purity of the SIL-IS: The presence of unlabeled Vandetanib in the this compound standard can lead to inaccurate results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low and Inconsistent Analyte Signal (Vandetanib and this compound)
-
Symptom: The signal intensity for both Vandetanib and the this compound internal standard is significantly lower than expected and variable across samples.
-
Possible Cause: Inefficient extraction of both the analyte and the internal standard from the biological matrix.
-
Solutions:
-
Optimize Extraction Protocol: Re-evaluate your sample preparation method. If using Liquid-Liquid Extraction (LLE), ensure the pH of the aqueous phase is optimized to keep Vandetanib in its neutral form for efficient partitioning into the organic solvent. For Solid-Phase Extraction (SPE), experiment with different sorbents and elution solvents.
-
Check for Complete Reconstitution: After evaporation of the extraction solvent, ensure the residue is fully redissolved in the reconstitution solvent. Vortexing and/or sonication may be necessary.
-
Issue 2: High Variability in Analyte-to-Internal Standard Response Ratio
-
Symptom: The peak area of the internal standard is consistent, but the peak area of Vandetanib fluctuates, leading to high %CV in your results.
-
Possible Cause: Differential matrix effects affecting the analyte and internal standard unequally. This can happen if they do not co-elute perfectly.
-
Solutions:
-
Chromatographic Optimization: Adjust the mobile phase composition, gradient, or column chemistry to ensure the analyte and internal standard peaks completely overlap.
-
Improve Sample Cleanup: Enhance your sample preparation to remove more matrix components. This could involve switching from protein precipitation to a more rigorous method like LLE or SPE.
-
Issue 3: Peak Tailing or Splitting for Both Vandetanib and this compound
-
Symptom: The chromatographic peaks for both the analyte and the internal standard are asymmetrical or split.
-
Possible Causes & Solutions:
-
Injection Solvent Mismatch: The solvent used to reconstitute the sample extract may be too strong compared to the initial mobile phase, causing peak distortion. Reconstitute the extract in a solvent that is weaker than or equivalent to the starting mobile phase.
-
Column Contamination: A buildup of matrix components on the analytical column can degrade performance. Implement a column wash with a strong solvent at the end of each analytical run and consider using a guard column.
-
Secondary Interactions: As a basic compound, Vandetanib may interact with residual silanols on the column. Using a buffered mobile phase, such as one containing ammonium (B1175870) formate (B1220265), can help minimize these interactions.
-
Data Presentation
The following tables summarize quantitative data from validated bioanalytical methods for Vandetanib, highlighting the performance of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Methods for Vandetanib Analysis in Human Plasma
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Internal Standard | Vandetanib-d4 or this compound | Vandetanib-d4 or this compound |
| Recovery | ~80% | >95% |
| Matrix Factor (MF) | 0.98 (%CV ≤ 4.97) | 0.95 - 1.05 |
| Accuracy (%) | 104.0 - 108.5 | 95.05 - 99.17 |
| Precision (%CV) | ≤ 5.9 | 0.66 - 2.66 |
| Pros | Cleaner extract, minimal matrix effect | Simple, fast, high recovery |
| Cons | More labor-intensive | Less effective at removing interferences |
Table 2: LC-MS/MS Method Parameters for Vandetanib Analysis
| Parameter | Setting |
| Analytical Column | Kinetex C18 (2.6 µm, 50 mm x 2.1 mm) |
| Mobile Phase | Acetonitrile and 10mM ammonium formate (50:50, v/v) at pH 5.0 |
| Flow Rate | 0.11 mL/min |
| Retention Time | ~1.60 min for Vandetanib and Vandetanib-d4 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vandetanib: m/z 475.1 → 112.1; Vandetanib-d4: m/z 479.1 → 116.2 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Vandetanib from Human Plasma
This protocol is adapted from a validated method for the determination of Vandetanib in human plasma.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 50 µL of 0.5 M NaOH to basify the sample.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for Vandetanib from Human Plasma
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 2 minutes to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Post-Extraction Spike for Matrix Factor Assessment
-
Set A (Analyte in Solution): Prepare a solution of Vandetanib in the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Analyte in Extracted Matrix):
-
Extract 100 µL of blank plasma using your validated sample preparation method (LLE or PPT).
-
After the evaporation step, reconstitute the residue with the Vandetanib solution from Set A.
-
-
Analyze multiple replicates of both sets by LC-MS/MS.
-
Calculate the Matrix Factor using the formula provided in Q3.
Visualizations
Caption: Troubleshooting workflow for Vandetanib analysis.
Caption: Vandetanib's inhibitory action on key signaling pathways.
References
Technical Support Center: Optimizing Mass Spectrometry Fragmentation of Vandetanib-13C6
Welcome to the technical support center for the analysis of Vandetanib-13C6 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing the fragmentation of this compound in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring Vandetanib and this compound?
A1: For quantitative analysis using tandem mass spectrometry, it is crucial to select specific and intense precursor and product ions. For Vandetanib, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The recommended multiple reaction monitoring (MRM) transitions are:
-
Vandetanib: Precursor ion (Q1) m/z 475.1 → Product ion (Q3) m/z 112.1
-
This compound (Internal Standard): Precursor ion (Q1) m/z 481.1 → Product ion (Q3) m/z 112.1
The 13C6 isotope-labeled internal standard is expected to have a precursor ion 6 Da higher than the unlabeled Vandetanib, while the product ion should remain the same as the fragmentation occurs on an unlabeled portion of the molecule.
Q2: What is the mechanism of action of Vandetanib?
A2: Vandetanib is a multi-targeted tyrosine kinase inhibitor. It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1] By inhibiting these pathways, Vandetanib can suppress tumor angiogenesis and cell proliferation.[2][3]
Q3: What are the typical Liquid Chromatography (LC) conditions for Vandetanib analysis?
A3: A robust and reproducible LC method is essential for accurate quantification. A commonly used method involves a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Improper Ionization | Ensure the mass spectrometer is in positive electrospray ionization (ESI+) mode. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. |
| Incorrect MRM Transition | Verify that the correct precursor and product ion m/z values are entered in the acquisition method. |
| Suboptimal Collision Energy | The collision energy is critical for achieving optimal fragmentation. A collision energy that is too low will result in insufficient fragmentation, while excessive energy can lead to over-fragmentation and loss of the desired product ion. Perform a collision energy optimization experiment to determine the ideal setting for your instrument. |
| Sample Degradation | Prepare fresh stock and working solutions to rule out degradation. |
| Poor Extraction Recovery | Evaluate your sample preparation method. If using liquid-liquid extraction (LLE), ensure the pH is optimized for Vandetanib extraction. For solid-phase extraction (SPE), verify that the sorbent and elution solvents are appropriate. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| LC System Contamination | Flush the LC system thoroughly. If the background persists, clean the autosampler injection port and loop. |
| Dirty Ion Source | A contaminated ion source can be a significant source of background noise. Follow the manufacturer's instructions to clean the ion source components. |
| Matrix Effects | If the high background is only observed in matrix samples, it is likely due to co-eluting matrix components. Improve sample cleanup by using a more selective extraction method or by diverting the LC flow to waste during the elution of highly interfering compounds. |
Issue 3: Poor Peak Shape (Tailing or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Wash the column with a strong solvent or, if necessary, replace the column. The use of a guard column is recommended to protect the analytical column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analysis of Vandetanib, which is a basic compound. A slightly acidic mobile phase can improve peak shape. |
| Injection Solvent Mismatch | The composition of the solvent used to dissolve the final extract should be similar to or weaker than the initial mobile phase to prevent peak distortion. |
Data Presentation
Table 1: LC-MS/MS Method Parameters for Vandetanib Analysis
| Parameter | Setting | Reference |
| LC System | API-3200 LC-MS/MS or equivalent | |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) | |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0) | |
| Flow Rate | 0.11 mL/min | |
| Column Temperature | Ambient | |
| Injection Volume | 10 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Quantitative Performance of a Validated LC-MS/MS Method for Vandetanib in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 3,000 ng/mL | |
| Correlation Coefficient (R²) | ≥ 0.992 | |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | |
| Mean Recovery | > 80% | |
| Within-day Precision (%CV) | ≤ 5.9% | |
| Between-day Precision (%CV) | ≤ 5.9% | |
| Within-day Accuracy (%) | 104.0 - 108.5% | |
| Between-day Accuracy (%) | 104.0 - 108.5% |
Table 3: Illustrative Data for Collision Energy Optimization
This table presents representative data on how varying collision energy can impact the intensity of the product ion. The optimal collision energy should be determined empirically on the specific mass spectrometer being used.
| Collision Energy (eV) | Relative Intensity of Product Ion (m/z 112.1) |
| 10 | 15% |
| 15 | 45% |
| 20 | 80% |
| 25 | 100% |
| 30 | 90% |
| 35 | 75% |
| 40 | 50% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of the plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
Protocol 2: Collision Energy Optimization
-
Prepare a standard solution of Vandetanib at a concentration that will give a stable and robust signal.
-
Infuse the solution directly into the mass spectrometer or make repeated injections into the LC-MS/MS system.
-
Set up an experiment where the collision energy is ramped over a range of values (e.g., 5 to 50 eV in 2-5 eV increments).
-
Monitor the intensity of the product ion (m/z 112.1) at each collision energy level.
-
Plot the product ion intensity against the collision energy to generate a collision energy curve.
-
The collision energy that produces the maximum product ion intensity is the optimal value for your instrument and method.
Visualizations
Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.
Caption: A typical experimental workflow for Vandetanib analysis.
Caption: Proposed fragmentation pathway of protonated Vandetanib.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collision energy-breakdown curves – An additional tool to characterize MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing peak tailing or splitting in Vandetanib-13C6 chromatography
This technical support center provides troubleshooting guidance for common chromatographic issues, specifically peak tailing and splitting, encountered during the analysis of Vandetanib-13C6.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing for basic compounds like Vandetanib is often a result of secondary interactions with the stationary phase. The primary causes include:
-
Silanol (B1196071) Interactions: Vandetanib, with its basic piperidine (B6355638) and quinazoline (B50416) moieties, can interact with acidic residual silanol groups on the surface of silica-based columns. This secondary retention mechanism leads to tailing peaks.[1][2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Vandetanib (approximately 5.2 for the quinazoline moiety and 9.4 for the piperidine moiety), the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.[1][4]
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak distortion and tailing.[5][6]
-
Metal Contamination: Trace metal impurities in the silica (B1680970) matrix of the column can act as active sites for analyte interaction, contributing to peak tailing.[3][5]
Q2: How can I reduce peak tailing for this compound?
To mitigate peak tailing, consider the following strategies:
-
Mobile Phase Optimization:
-
pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of the piperidine moiety (e.g., pH < 7.4) or in a lower pH range (e.g., pH 3-4) to ensure consistent protonation of Vandetanib and minimize silanol interactions.[2][7]
-
Use of Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA) or a volatile buffer like ammonium (B1175870) formate, into the mobile phase. These additives can mask the residual silanol groups and reduce secondary interactions.[3]
-
-
Column Selection:
-
End-capped Columns: Use a column that is thoroughly end-capped to reduce the number of accessible residual silanol groups.[1][8]
-
Bidentate or Polar-Embedded Columns: These columns offer better shielding of the silica surface and are more resistant to degradation at a wider pH range, which can be beneficial for analyzing basic compounds.[1][7]
-
-
Lower Sample Concentration: If column overload is suspected, reduce the sample concentration or injection volume.[5][6]
Q3: What causes peak splitting in the chromatography of this compound?
Peak splitting can arise from several factors:
-
Column Contamination or Degradation: A blocked inlet frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[2][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and splitting. It is always best to dissolve the sample in the initial mobile phase if possible.[9]
-
Co-elution: The split peak may actually be two co-eluting compounds.
-
Unstable Mobile Phase: Fluctuations in the mobile phase composition or temperature can lead to peak splitting.[9]
Q4: How do I troubleshoot peak splitting?
Follow these steps to diagnose and resolve peak splitting:
-
Check for Column Issues:
-
Replace the column inlet frit if it appears blocked.
-
If a void is suspected, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[2]
-
-
Verify Sample and Mobile Phase Compatibility:
-
Ensure your sample solvent is compatible with the mobile phase. If necessary, evaporate the sample solvent and reconstitute in the mobile phase.
-
-
Optimize Method Parameters:
-
Adjust the mobile phase composition or gradient to improve the separation of any potential co-eluting impurities.
-
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step workflow for identifying and resolving peak tailing issues with this compound.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Diagnosing and Resolving Peak Splitting
This guide outlines a logical progression for troubleshooting split peaks.
Caption: Troubleshooting workflow for peak splitting.
Data and Protocols
Physicochemical Properties of Vandetanib
Understanding the properties of Vandetanib is crucial for method development and troubleshooting. The isotopic labeling in this compound is not expected to significantly alter these properties.[4]
| Property | Value | Implication for Chromatography |
| Molecular Formula | C22H24BrFN4O2 | |
| Molecular Weight | 475.35 g/mol | |
| pKa Values | ~5.2 (aminoquinazolone), ~9.4 (piperidine)[4] | Vandetanib is a basic compound. Mobile phase pH will significantly affect its retention and peak shape. To ensure a single ionic form, the pH should be at least 2 units away from the pKa values. |
| Aqueous Solubility | Low and pH-dependent.[4][10][11] | Solubility is higher at acidic pH.[10] This can influence sample preparation and mobile phase selection. |
Example Experimental Protocol for Vandetanib Analysis
The following protocol is a starting point based on published methods and can be adapted for this compound.
| Parameter | Condition |
| Column | C18, end-capped (e.g., 250 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (e.g., 90:10 v/v)[11] |
| Flow Rate | 1.0 mL/min[13] |
| Detection | UV at 328 nm[13] |
| Column Temperature | Ambient |
| Injection Volume | 10-20 µL |
Note: This is an isocratic method. For complex matrices, a gradient elution may be necessary.
Signaling Pathway of Vandetanib
Vandetanib is a multi-kinase inhibitor. Understanding its mechanism of action is relevant for researchers in drug development.
Caption: Vandetanib's inhibition of key signaling pathways.[11]
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. uhplcs.com [uhplcs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. saspublishers.com [saspublishers.com]
Improving recovery of Vandetanib-13C6 from biological matrices
Welcome to the technical support center for the bioanalysis of Vandetanib-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in recovering this compound from biological matrices?
A1: The primary challenges in recovering this compound, an isotopically labeled internal standard for Vandetanib (B581), from biological matrices like plasma, serum, or tissue homogenates include:
-
Low extraction efficiency: Due to its chemical properties, Vandetanib may not be efficiently extracted from the matrix using suboptimal methods.
-
Matrix effects: Endogenous components of the biological matrix, such as phospholipids (B1166683) and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to signal suppression or enhancement.[1][2]
-
Poor chromatographic peak shape: Issues like peak tailing or splitting can arise from interactions with the analytical column or improper solvent conditions.[1]
-
Inconsistent results: High variability in recovery across samples can be a significant issue, often linked to matrix effects or inconsistent sample preparation.[1]
Q2: Which sample preparation techniques are recommended for this compound extraction?
A2: The most common and effective sample preparation techniques for Vandetanib and its isotopic variants are:
-
Protein Precipitation (PPT): A simple and fast method, but it may result in lower recovery and less clean extracts, potentially leading to significant matrix effects.[1][3]
-
Liquid-Liquid Extraction (LLE): This technique generally provides cleaner extracts and higher recovery than PPT if the pH and organic solvent are optimized.[1][4]
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and high, reproducible recovery by using a sorbent that specifically retains and elutes the analyte.[1]
Q3: Why is the choice of internal standard important for accurate quantification?
A3: The use of a stable isotope-labeled internal standard, such as this compound or Vandetanib-d4, is the gold standard in LC-MS/MS-based bioanalysis.[4] This is because it has nearly identical chemical and physical properties to the analyte (Vandetanib), meaning it will behave similarly during sample preparation and analysis. This allows it to compensate for variability in extraction recovery and matrix effects, ensuring the highest accuracy and precision in quantification.[4][5]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Symptom: The signal intensity for this compound is consistently low across all samples.
| Possible Cause | Recommended Solution |
| Inefficient Extraction Method | If using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner and more efficient extraction.[1] |
| Incorrect pH during LLE | Vandetanib is a basic compound. Ensure the pH of the sample is adjusted to at least two units above its pKa to neutralize it for efficient extraction into an organic solvent. Adding a small amount of 0.1M NaOH or 0.5M NaOH can achieve this.[1] |
| Suboptimal SPE Sorbent or Solvents | Screen different SPE sorbents (e.g., C8, C18, mixed-mode). Optimize the pH and organic content of the wash and elution solvents to ensure this compound is retained during washing and efficiently eluted. |
| Insufficient Vortexing/Mixing | Ensure thorough mixing of the sample with the extraction solvent to maximize the partitioning of the analyte from the aqueous to the organic phase. |
Issue 2: High Variability in Results (%CV)
Symptom: Inconsistent signal intensity for this compound across replicate samples or different batches of the biological matrix.
| Possible Cause | Recommended Solution |
| Significant Matrix Effects | Co-eluting endogenous compounds, particularly phospholipids, can interfere with the ionization of this compound.[2] Employ a more rigorous sample cleanup method like SPE or LLE.[1] Consider using phospholipid removal plates or cartridges. |
| Inconsistent Internal Standard Addition | Ensure that the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[2] |
| Autosampler and Injection Issues | Check the autosampler for proper functioning to ensure consistent injection volumes.[2] |
| Chromatographic Inconsistencies | Ensure the LC system is properly equilibrated and that the mobile phase composition is stable throughout the analytical run. |
Issue 3: Poor Chromatographic Peak Shape
Symptom: Asymmetrical, broad, or split peaks for this compound.
| Possible Cause | Recommended Solution |
| Injection Solvent Mismatch | The solvent used to reconstitute the final extract may be significantly stronger than the initial mobile phase. Reconstitute the extract in a solvent that is as weak as or weaker than the starting mobile phase.[1] |
| Column Contamination | Buildup of matrix components on the analytical column can lead to peak distortion. Implement a column wash step between injections or use a guard column. |
| Suboptimal Mobile Phase pH | For Vandetanib, an acidic mobile phase (e.g., using ammonium (B1175870) formate (B1220265) to buffer the pH to around 4.1-5.0) is generally preferred to ensure consistent protonation and good peak shape.[2] |
Quantitative Data Summary
The following tables summarize recovery data for Vandetanib using different extraction methods. As this compound is an isotopically labeled analog, its recovery is expected to be very similar to that of the parent drug.
Table 1: Comparison of Extraction Methods for Vandetanib
| Extraction Method | Biological Matrix | Reported Recovery (%) | Key Advantages | Potential Issues |
| Protein Precipitation (PPT) with Acetonitrile | Human Serum | ~103%[6] | Fast and simple | High potential for matrix effects[1] |
| Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether | Human Plasma | Not explicitly quantified, but implied to be efficient. | Cleaner extracts than PPT | Requires pH optimization and solvent evaporation/reconstitution steps.[1][4] |
| Solid-Phase Extraction (SPE) | Not specified | Generally high and reproducible | Provides the cleanest extracts, minimizing matrix effects | More time-consuming and costly than PPT or LLE |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a validated method for Vandetanib and its deuterated internal standard.[5]
-
Sample Preparation:
-
Extraction:
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Sample Concentration:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/10mM ammonium formate, pH 5.0).[5]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for this compound in Human Serum
This protocol is based on a method developed for the determination of Vandetanib in human serum.[6]
-
Sample Preparation:
-
Pipette 100 µL of human serum into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
-
Precipitation:
-
Add 200 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Sample Injection:
-
Carefully transfer the supernatant to an autosampler vial for direct injection or dilute with the initial mobile phase if necessary.
-
Visualizations
Vandetanib's Mechanism of Action
Vandetanib is a multi-target tyrosine kinase inhibitor. It exerts its therapeutic effect by blocking key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[7][8][9] This diagram illustrates the primary targets of Vandetanib.
Caption: Vandetanib inhibits key signaling pathways involved in cancer progression.
Troubleshooting Workflow for Low Analyte Recovery
This workflow provides a logical sequence of steps to diagnose and resolve issues of low this compound recovery.
Caption: A step-by-step guide to troubleshooting low this compound recovery.
General Bioanalytical Workflow
This diagram outlines the typical workflow for the analysis of this compound in biological samples using LC-MS/MS.
Caption: A typical workflow for bioanalysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vandetanib therapy in medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vandetanib & Vandetanib-13C6 LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression for Vandetanib and its stable isotope-labeled internal standard (SIL-IS), Vandetanib-13C6, in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Vandetanib?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte, in this case, Vandetanib, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] This phenomenon can lead to decreased signal intensity, poor accuracy, and unreliable quantification.[2] Key sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[1]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in LC-MS/MS bioanalysis.[3] Since this compound has nearly identical physicochemical properties to Vandetanib, it will co-elute and experience similar degrees of ion suppression.[4] This allows for the ratio of the analyte to the internal standard to remain consistent, enabling more accurate and precise quantification by compensating for variability in sample preparation and matrix effects. Using a 13C-labeled standard is often preferred over a deuterated (e.g., d4) standard as it is less likely to exhibit chromatographic separation from the analyte, providing better compensation for ion suppression.
Q3: How can I quantitatively assess matrix effects for my Vandetanib assay?
A3: The post-extraction spike method is a standard approach to quantitatively assess matrix effects. This involves comparing the peak area of Vandetanib in a neat solution to the peak area of Vandetanib spiked into a blank, extracted matrix. The matrix factor (MF) is calculated, where an MF < 1 indicates ion suppression, an MF > 1 indicates ion enhancement, and an MF ≈ 1 suggests a minimal matrix effect.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low signal intensity for both Vandetanib and this compound.
-
Possible Cause: Significant ion suppression from matrix components.
-
Solution:
-
Optimize Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering matrix components.
-
Adjust Chromatography: Modify the chromatographic gradient to better separate Vandetanib and this compound from the regions where matrix components elute.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may impact the limit of quantitation.
-
Issue 2: Poor reproducibility and high variability in results.
-
Possible Cause: Inconsistent matrix effects between samples. The internal standard may not be adequately compensating for this variability.
-
Solution:
-
Verify Co-elution: Ensure that the chromatographic conditions result in the precise co-elution of Vandetanib and this compound. Even a slight separation can lead to differential ion suppression.
-
Use Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects.
-
Issue 3: Asymmetrical or split chromatographic peaks.
-
Possible Cause:
-
Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase conditions.
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Secondary Interactions: As a basic compound, Vandetanib may interact with residual silanols on the column.
-
-
Solution:
-
Reconstitute in Weaker Solvent: Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase.
-
Column Washing: Implement a robust column wash step at the end of each run using a strong solvent. Consider the use of a guard column.
-
Buffered Mobile Phase: Use a buffered mobile phase, such as one containing ammonium (B1175870) formate, to minimize secondary interactions.
-
Data Presentation
The following tables summarize quantitative data from published methods for Vandetanib analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effects.
Table 1: Comparison of Sample Preparation Methods for Vandetanib Analysis
| Sample Preparation Method | Matrix | Recovery (%) | Matrix Factor (MF) | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | > 80% | 0.98 | |
| Protein Precipitation (PPT) | Human Plasma | 99.14 ± 2.04% | 0.9563 ± 0.0255 | |
| Protein Precipitation (PPT) | Rat Liver Microsomes | 99.68 ± 2.03% | 0.969 ± 0.0112 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the degree of ion suppression or enhancement for Vandetanib in a given biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Vandetanib and this compound stock solutions.
-
All solvents and reagents used in the extraction procedure.
-
LC-MS/MS system.
Methodology:
-
Prepare Set A (Analyte in Post-Extracted Matrix):
-
Extract blank biological matrix samples using your established sample preparation protocol.
-
After the final extraction step (before evaporation), spike the extracted matrix with Vandetanib and this compound at a known concentration (e.g., low and high QC levels).
-
Evaporate and reconstitute the samples as per your method.
-
-
Prepare Set B (Analyte in Neat Solution):
-
Prepare solutions of Vandetanib and this compound in the reconstitution solvent at the same final concentration as in Set A.
-
-
Analysis:
-
Inject and analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)
-
-
The Internal Standard-Normalized MF can also be calculated to assess the effectiveness of the internal standard in compensating for matrix effects.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Vandetanib from Human Plasma
Objective: To extract Vandetanib from human plasma while minimizing matrix components.
Materials:
-
Human plasma samples.
-
This compound internal standard working solution.
-
tert-Butyl methyl ether (TBME) containing 0.1% ammonium hydroxide.
-
Microcentrifuge tubes.
-
Vortex mixer and centrifuge.
-
Nitrogen evaporator.
-
Reconstitution solvent (e.g., 50:50 acetonitrile/10mM ammonium formate).
Methodology:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium hydroxide.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: LC-MS method development workflow.
References
Strategies to enhance the sensitivity of Vandetanib-13C6 detection
Welcome to the technical support center for Vandetanib analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity of Vandetanib and its stable isotope-labeled internal standards, such as Vandetanib-13C6, in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for quantitative analysis?
A stable isotope-labeled (SIL) internal standard, such as this compound or Vandetanib-d4, is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The core principle is that a SIL internal standard has nearly identical physicochemical properties to the unlabeled analyte.[2] This ensures it behaves similarly during sample preparation, chromatography, and ionization.[2] Consequently, it effectively compensates for variability in sample extraction, matrix effects, and instrument fluctuations, leading to the highest accuracy and precision in quantification.[1]
Q2: What are "matrix effects" and how do they impact the detection of this compound?
Matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These endogenous substances can affect the efficiency of droplet formation and ion evaporation in the mass spectrometer's ion source, leading to poor sensitivity, imprecision, and inaccurate quantification. Since this compound is designed to co-elute with Vandetanib, it experiences the same matrix effects, allowing it to correct for these variations.
Q3: What is the primary analytical technique for the sensitive detection of Vandetanib and this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive, specific, and reliable quantification of Vandetanib in biological matrices. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it ideal for measuring low concentrations of drugs in complex samples like plasma or cerebrospinal fluid.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: My signal intensity for this compound is consistently low. What are the possible causes and how can I fix it?
A: Low signal intensity can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.
-
Inefficient Sample Extraction: The chosen method may not be optimal for Vandetanib.
-
Solution: Evaluate alternative extraction techniques like Solid-Phase Extraction (SPE) if you are using Liquid-Liquid Extraction (LLE), or vice-versa. For LLE, ensure the pH is adjusted correctly; Vandetanib is a basic compound, so the sample should be basified (e.g., with NaOH or ammonium (B1175870) hydroxide) to ensure it is in a neutral state for efficient extraction into an organic solvent like tert-butyl methyl ether.
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect settings on the mass spectrometer will directly impact sensitivity.
-
Solution: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize key parameters. Tune the precursor ion (Q1) and product ion (Q3) transitions, as well as voltages (e.g., collision energy) and source parameters (e.g., temperatures, gas flows) to achieve the maximum signal response.
-
-
Ion Suppression (Matrix Effects): Co-eluting matrix components can suppress the ionization of your analyte.
-
Solution: Improve sample clean-up to remove interfering substances. Additionally, adjust the chromatographic method to separate the analyte from the interfering matrix components. A stable isotope-labeled internal standard is crucial to compensate for this effect.
-
Issue 2: High Signal Variability or Poor Reproducibility
Q: I'm observing high variability (%CV) in my quality control (QC) samples. What could be the cause?
A: High variability is often linked to inconsistent sample preparation or significant, uncorrected matrix effects.
-
Inconsistent Sample Preparation: Manual extraction steps can introduce variability.
-
Solution: Ensure precise and consistent execution of all pipetting, vortexing, and evaporation steps. Where possible, use automated sample preparation systems to improve reproducibility.
-
-
Variable Matrix Effects: The extent of ion suppression or enhancement can differ between individual samples or different lots of biological matrix.
-
Solution: The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to correct for inter-sample variations in matrix effects. Ensure the internal standard is added at the very beginning of the sample preparation process.
-
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
Q: The chromatographic peaks for Vandetanib and this compound are tailing or splitting. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and integration accuracy, affecting overall method performance.
-
Injection Solvent Mismatch: If the sample is reconstituted in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the final dried extract in a solvent that is as weak as, or weaker than, the starting mobile phase composition.
-
-
Secondary Interactions with Column: As a basic compound, Vandetanib can interact with residual acidic silanols on the silica-based column packing, leading to peak tailing.
-
Solution: Use a buffered mobile phase (e.g., with ammonium formate (B1220265) or ammonium acetate) to minimize these secondary interactions.
-
-
Column Contamination or Degradation: Buildup of matrix components can damage the column inlet frit or the stationary phase.
-
Solution: Use a guard column to protect the analytical column. Implement a robust column wash step at the end of each analytical run with a strong solvent to remove strongly retained contaminants. If the problem persists, the column may need to be replaced.
-
Key Data Summaries
Quantitative data from validated LC-MS/MS methods for Vandetanib analysis are summarized below.
Table 1: LC-MS/MS Method Parameters for Vandetanib Quantification
| Parameter | Plasma Analysis | Cerebrospinal Fluid (CSF) Analysis | Reference |
|---|---|---|---|
| LC System | API-3200 LC-MS/MS or equivalent | API-3200 LC-MS/MS or equivalent | |
| Column | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) | Kinetex C18 (2.6 µm, 50 mm × 2.1 mm) | |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0) | Isocratic: 50:50 (v/v) Acetonitrile / 10mM Ammonium Formate (pH 5.0) | |
| Flow Rate | 0.11 mL/min | 0.11 mL/min |
| Retention Time | ~1.60 min | ~1.60 min | |
Table 2: Mass Spectrometry Parameters for Vandetanib and Internal Standard (Vandetanib-d4)
| Parameter | Vandetanib | Vandetanib-d4 / this compound* | Reference |
|---|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) | |
| Precursor Ion (Q1 m/z) | 475.1 | 479.1 | |
| Product Ion (Q3 m/z) | 112.1 | 116.2 | |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
*Parameters for this compound would be similar but require empirical determination based on the exact mass.
Table 3: Performance Characteristics of a Validated Vandetanib Bioanalytical Method
| Parameter | Plasma | CSF | Reference |
|---|---|---|---|
| Linearity Range | 1.0 - 3,000 ng/mL | 0.25 - 50 ng/mL | |
| Correlation Coefficient (R²) | ≥ 0.992 | ≥ 0.990 | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 0.25 ng/mL | |
| Mean Recovery | > 80% | > 80% |
| Within-day Precision (%CV) | < 15% | < 15% | |
Experimental Protocols
Protocol: Quantification of Vandetanib in Human Plasma using LLE and LC-MS/MS
This protocol describes a common method for extracting and quantifying Vandetanib from plasma.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Vandetanib and this compound (or Vandetanib-d4) by dissolving the compounds in methanol (B129727). Store at -80°C.
-
Working Solutions: Prepare working stock solutions by diluting the primary stocks with a suitable solvent like 80% methanol in water.
-
Calibration Standards & QCs: Prepare calibration standards and quality control samples by spiking blank human plasma with appropriate volumes of the working solutions.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., this compound at 100 ng/mL).
-
Vortex mix for 10 seconds.
-
To basify the sample, add 50 µL of 0.5 M NaOH or a similar volume of a solution containing ammonium hydroxide.
-
Add 1 mL of tert-butyl methyl ether.
-
Vortex mix vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile/10mM Ammonium Formate).
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the conditions specified in Tables 1 and 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject an aliquot (e.g., 10-20 µL) of the reconstituted sample into the LC-MS/MS system.
-
Acquire data using the specified MRM transitions for Vandetanib and this compound.
4. Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Vandetanib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Vandetanib quantification from sample preparation to data analysis.
Caption: Conceptual diagram of ion suppression due to matrix effects in LC-MS/MS.
Caption: Simplified signaling pathways inhibited by Vandetanib.
References
Overcoming solubility issues with Vandetanib-13C6 in assay buffers
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Vandetanib-13C6, focusing on how to overcome solubility challenges in experimental assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its solubility compare to Vandetanib (B581)?
Vandetanib is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1][2][3] this compound is a stable, isotopically labeled version of Vandetanib, where six Carbon-12 atoms are replaced with Carbon-13 atoms. This labeling is primarily for use in mass spectrometry-based assays as an internal standard. The physicochemical properties, including solubility, are not expected to be significantly different from the unlabeled parent compound.[4] Vandetanib is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability.[5][6]
Q2: What is the recommended solvent for making a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of Vandetanib.[7][8][9] It is practically insoluble in water.[5][7] When preparing the stock, it is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.[7]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
This is a common issue due to the low aqueous solubility of Vandetanib.[8] Here are several strategies to address this:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but does not exceed the tolerance of your experimental system (typically <0.5% for most cell-based assays).
-
Use a Co-solvent: For some applications, a co-solvent system can be used. For example, a 1:1 solution of Dimethylformamide (DMF) and PBS (pH 7.2) has been used to achieve a solubility of approximately 0.5 mg/mL.[8]
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of assay buffer, vortexing thoroughly, before making the final dilution into the bulk of the buffer.
-
Increase Protein Content: If your buffer contains serum or a carrier protein like Bovine Serum Albumin (BSA), this can help stabilize the compound and prevent precipitation.
-
Consider pH: Vandetanib's solubility is pH-dependent; it is more soluble in acidic conditions and practically insoluble at basic pH.[5] While modifying assay buffer pH is not always possible, be aware of its potential impact.
Q4: Can I use surfactants like Tween-80 or Triton X-100 to improve solubility?
Yes, for non-cell-based (e.g., enzymatic) assays, adding a small amount of surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay buffer can help prevent precipitation.[10][11] However, for cell-based assays, surfactants can be cytotoxic and should be used with extreme caution after careful validation.[10] One published in vivo formulation involves a combination of PEG300, Tween80, and water.[7]
Solubility Data
The solubility of Vandetanib can vary based on the solvent and conditions. The isotopic label in this compound is not expected to significantly alter these values.
| Solvent/System | Reported Solubility | Source(s) |
| DMSO | ~60 mg/mL (126 mM) with warming | [7] |
| DMSO | ~2 mg/mL | [8][9] |
| Dimethylformamide (DMF) | ~2 mg/mL | [8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [8] |
| Water | Insoluble / ~0.01 mg/mL | [7][12] |
| Ethanol | Insoluble / ~10 mg/mL with warming | [7][13] |
Note: Solubility can be batch-dependent. Always perform a visual check for precipitation after dilution.
Protocols & Troubleshooting
Protocol: Preparation of this compound Working Solution
This protocol provides a general guideline for diluting a DMSO stock solution for a typical cell-based assay.
-
Prepare High-Concentration Stock:
-
Prepare Intermediate Dilution (in DMSO):
-
Based on your final desired assay concentrations, prepare an intermediate stock in 100% DMSO. For example, if your highest assay concentration is 10 µM and your final DMSO concentration will be 0.1%, your intermediate stock should be 10 mM (a 1000x stock).
-
-
Prepare Final Working Solution (in Assay Buffer):
-
Critical Step: To minimize precipitation, add the DMSO stock to the aqueous buffer, not the other way around.
-
Aliquot the required volume of pre-warmed (37°C) assay buffer (e.g., cell culture medium).
-
While vortexing the assay buffer gently, add the required volume of the intermediate DMSO stock drop-by-drop.
-
Visually inspect the solution for any signs of precipitation. If cloudiness appears, the concentration may be too high for the final DMSO percentage.
-
Use this final working solution immediately. Do not store aqueous solutions of Vandetanib for more than one day.[8]
-
Troubleshooting Guide
Visualized Experimental Workflow & Signaling Pathway
General Experimental Workflow
The following diagram outlines the key steps from stock preparation to final application in an assay.
Vandetanib's Mechanism of Action
Vandetanib is a multi-targeted inhibitor, primarily acting on VEGFR-2 and EGFR signaling pathways, which are critical for tumor angiogenesis and cell proliferation.[1][14][15]
References
- 1. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Novel molecular adducts of an anti-cancer drug vandetanib with enhanced solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Vandetanib ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. azolifesciences.com [azolifesciences.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. sonomedinc.com [sonomedinc.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Vandetanib (ZD6474), an inhibitor of VEGFR and EGFR signalling, as a novel molecular-targeted therapy against cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Vandetanib Assays: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for the anti-cancer drug Vandetanib (B581), with a particular focus on the cross-validation of assays employing different internal standards. The data presented herein, compiled from various validated methods, underscores the importance of internal standard selection for reliable and accurate drug quantification.
Vandetanib is a potent tyrosine kinase inhibitor targeting key signaling pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) tyrosine kinases.[1] Accurate measurement of Vandetanib concentrations in plasma is crucial for understanding its pharmacological profile. The use of a stable isotope-labeled internal standard is widely considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, as it ensures the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.[1]
This guide will compare the performance of Vandetanib assays using its deuterated stable isotope-labeled internal standard (Vandetanib-d4 or [¹³C,d₃]-ZD6474) and an alternative small molecule, Ponatinib, as the internal standard.
Comparative Performance of Bioanalytical Methods for Vandetanib
The performance of a bioanalytical method is evaluated by several key parameters, including linearity, accuracy, precision, and recovery. The following tables summarize the performance characteristics of validated LC-MS/MS methods for Vandetanib in human plasma using different internal standards.
Table 1: Method Performance using Vandetanib-d4 / [¹³C,d₃]-ZD6474 as an Internal Standard
| Parameter | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Analytical Technique | Reference |
| Method 1 | 1.0 - 3000 | 104.0 - 108.5 (between-day) | ≤ 5.9 (between-day) | 80 | LC-ESI-MS/MS | [2] |
| Method 2 | 0.25 - 50 (in CSF) | 95.0 - 98.5 (between-day) | ≤ 8.8 (between-day) | Not Specified | LC-ESI-MS/MS | [2] |
Table 2: Method Performance using Ponatinib as an Internal Standard
| Parameter | Linearity Range (ng/mL) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Analytical Technique | Reference |
| Method 3 | 5 - 500 | 95.05 - 99.17 (inter-day) | 0.66 - 2.66 (inter-day) | ~99 | LC-MS/MS | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible bioanalytical results and successful inter-laboratory validation.
Method 1 & 2: Vandetanib Assay with Vandetanib-d4 / [¹³C,d₃]-ZD6474 Internal Standard
-
Sample Preparation: A simple liquid-liquid extraction is performed. To 100 µL of human plasma or cerebrospinal fluid (CSF), 10 µL of the internal standard solution (Vandetanib-d4 or [¹³C,d₃]-ZD6474) is added. The sample is then extracted with tert-butyl methyl ether containing ammonium (B1175870) hydroxide. After vortexing and centrifugation, the organic layer is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for analysis.
-
Chromatography: Separation is achieved on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265).
-
Mass Spectrometry: Detection is performed using an LC-MS/MS system in multiple reaction monitoring (MRM) mode.
Method 3: Vandetanib Assay with Ponatinib Internal Standard
-
Sample Preparation: To 1 mL of filtered standards, 50 µL of the internal standard (Ponatinib) is added, and 5 µL is injected into the LC-MS/MS system.
-
Chromatography: Chromatographic separation is carried out on a C18 column using an isocratic mobile phase composed of a binary system of 10 mM ammonium formate (pH ~4.1) and acetonitrile in a 1:1 ratio.
-
Mass Spectrometry: An Agilent 6410 QqQ analyzer with an ESI source is used for detection in the MRM mode.
Visualizations
Vandetanib Signaling Pathway
Vandetanib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and angiogenesis.
Caption: Vandetanib's mechanism of action on key signaling pathways.
Experimental Workflow for Vandetanib Quantification
The following diagram illustrates a typical workflow for the bioanalytical quantification of Vandetanib.
Caption: Workflow for the bioanalytical method of Vandetanib.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vandetanib-13C6 and Deuterated Vandetanib as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Vandetanib in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. The gold standard for such quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled (SIL) internal standard. This guide provides a comprehensive comparison between two types of SILs for Vandetanib: Vandetanib-13C6 and deuterated Vandetanib (e.g., Vandetanib-d4).
The ideal internal standard should exhibit identical physicochemical properties to the analyte to ensure it behaves similarly during sample preparation, chromatography, and ionization, thereby accurately compensating for any experimental variability.[1][2][3] While both 13C-labeled and deuterated standards are vast improvements over non-isotopically labeled standards, there are key differences in their performance.[4][5]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of this compound and deuterated Vandetanib based on established principles of stable isotope dilution analysis and available data for deuterated Vandetanib.
| Performance Parameter | This compound (Anticipated Performance) | Deuterated Vandetanib (e.g., Vandetanib-d4) | Key Insights & Rationale |
| Chromatographic Co-elution | Excellent, expected to co-elute perfectly with unlabeled Vandetanib.[1][6] | May exhibit a slight retention time shift, typically eluting slightly earlier than the unlabeled analyte.[1][7] | 13C labeling does not significantly alter the physicochemical properties like polarity and hydrophobicity, leading to identical chromatographic behavior. Deuterium (B1214612) substitution can slightly alter these properties, causing a chromatographic "isotope effect".[1][6] |
| Isotopic Stability | High, with no risk of isotopic exchange.[3][8] | Generally stable, but can be susceptible to back-exchange of deuterium with hydrogen from the solvent, particularly if the label is on an exchangeable site.[3][8] | The carbon-13 isotopes are integrated into the stable carbon backbone of the molecule. Deuterium atoms, depending on their position, can be more labile.[3][8] |
| Matrix Effect Compensation | Superior, due to perfect co-elution.[3][9] | Effective, but any chromatographic separation from the analyte can lead to differential matrix effects and potential inaccuracies.[1][10] | If the analyte and internal standard elute at slightly different times, they may be affected differently by co-eluting matrix components that cause ion suppression or enhancement.[1][10] |
| Accuracy and Precision | Expected to provide the highest level of accuracy and precision.[3][11] | Methods using deuterated Vandetanib have demonstrated good accuracy and precision (e.g., within-day and between-day precision ≤ 8.8% and accuracy ranging from 95.0% to 108.5%). | The closer the internal standard mimics the analyte, the better it can correct for variations, leading to improved accuracy and precision.[3][4] |
| Synthesis and Cost | Generally more complex and costly to synthesize.[2] | Typically less expensive and more readily available.[2] | The synthetic routes for incorporating 13C can be more challenging than those for deuterium. |
Experimental Protocols
A validated bioanalytical method for Vandetanib in a biological matrix like human plasma would follow a similar workflow regardless of the specific stable isotope-labeled internal standard used. The following is a detailed methodology for a typical LC-MS/MS assay using a deuterated internal standard, which would be directly applicable for a 13C6-labeled standard.
Methodology for Vandetanib Quantification in Human Plasma using a Stable Isotope-Labeled Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Vandetanib-d4 at 100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 500 µL of tert-butyl methyl ether containing 0.1% ammonium (B1175870) hydroxide.
-
Vortex for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[10]
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: Kinetex C18 (2.6 μm, 50 mm × 2.1 mm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0.[10]
-
Flow Rate: 0.11 mL/min.[10]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vandetanib: m/z 475.1 → 112.1
-
Deuterated Vandetanib (Vandetanib-d4): m/z 479.1 → 116.2
-
This compound (predicted): m/z 481.1 → [Fragment ion to be determined]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. foodriskmanagement.com [foodriskmanagement.com]
Evaluating the Isotope Effect of Vandetanib-13C6 in Cell Proliferation Assays: A Comparative Guide
Vandetanib (B581) is a potent oral tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth and angiogenesis, primarily the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) pathways.[1][2][3][4][5][6][7] Its inhibitory action on these pathways leads to a reduction in tumor cell proliferation and survival.[1][8][9][10] Isotopic labeling, such as the incorporation of six Carbon-13 atoms (13C6), is a common strategy in drug metabolism and pharmacokinetic (DMPK) studies. However, it is crucial to verify that this labeling does not alter the compound's biological activity, a phenomenon known as an isotope effect.
This guide details a comprehensive approach to compare the anti-proliferative effects of Vandetanib and its 13C6-labeled counterpart.
Comparative Efficacy in Cell Proliferation
A direct comparison of the half-maximal inhibitory concentration (IC50) in various cancer cell lines is the most effective way to determine any significant difference in biological activity between Vandetanib and Vandetanib-13C6. The following table presents established IC50 values for Vandetanib in different cell lines and provides a template for the expected results for this compound, assuming no significant isotope effect.
| Cell Line | Target Pathway(s) | Vandetanib IC50 (µM) | This compound IC50 (µM) (Hypothetical) |
| A549 (Lung Carcinoma) | EGFR | ~8.0 | ~8.0 |
| Calu-6 (Lung Carcinoma) | EGFR, VEGFR | ~7.5 | ~7.5 |
| NCI-H1975 (Lung Carcinoma) | EGFR (T790M mutant) | ~11.17 | ~11.17 |
| PC9 (Lung Carcinoma) | EGFR (exon 19 deletion) | ~0.138 | ~0.138 |
| TT (Medullary Thyroid Carcinoma) | RET | <1 | <1 |
| MZ-CRC-1 (Medullary Thyroid Carcinoma) | RET | <1 | <1 |
| HUVEC (Endothelial Cells) | VEGFR | ~0.06 | ~0.06 |
Note: The IC50 values for Vandetanib are sourced from existing literature.[4][11] The values for this compound are hypothetical and represent the expected outcome if no significant kinetic isotope effect is observed. Experimental validation is essential.
Experimental Protocols
To experimentally determine and compare the anti-proliferative effects of Vandetanib and this compound, a standardized cell proliferation assay, such as the MTT assay, should be employed.
MTT Cell Proliferation Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14][15] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[13] The intensity of the purple color, quantified by spectrophotometry, is proportional to the number of viable cells.[12]
Materials:
-
Cancer cell lines of interest (e.g., A549, TT)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Vandetanib and this compound stock solutions (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Vandetanib and this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value for both Vandetanib and this compound.
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the key signaling pathways targeted by Vandetanib and the experimental workflow for the cell proliferation assay.
Caption: Vandetanib's mechanism of action.
Caption: Workflow for the MTT cell proliferation assay.
Caption: Logical flow for evaluating the isotope effect.
References
- 1. Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vandetanib for the Treatment of Patients With Locally Advanced or Metastatic Hereditary Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to Selecting Vandetanib-13C6: A Head-to-Head Comparison Framework
For researchers in oncology, pharmacology, and drug metabolism, the quality of isotopically labeled internal standards is paramount for generating reliable and reproducible data. Vandetanib (B581), a potent inhibitor of multiple receptor tyrosine kinases, is a key molecule in cancer research. Its stable isotope-labeled counterpart, Vandetanib-13C6, is an indispensable tool for accurate quantification in complex biological matrices. This guide provides a comprehensive framework for comparing this compound from different suppliers, focusing on critical quality attributes and providing the experimental context needed for an informed decision.
Mechanism of Action: The Signaling Pathways of Vandetanib
Vandetanib exerts its anti-tumor effects by targeting several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][2] It is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][3] Inhibition of these receptor tyrosine kinases blocks downstream signaling cascades, including the PI3K/AKT and MAPK pathways, ultimately leading to decreased cell proliferation, survival, and angiogenesis.[1][2][4]
Comparative Analysis of this compound Suppliers
While a direct, independent comparative study of this compound from all available suppliers is not publicly available, researchers can and should perform their own head-to-head comparison by scrutinizing the Certificate of Analysis (CoA) and other quality documentation provided by each vendor. The following table outlines the critical parameters to compare.
Table 1: this compound Quality Control Comparison
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (HPLC) | e.g., ≥99.5% | e.g., ≥98% | e.g., Report Value |
| Isotopic Enrichment | e.g., >99% | e.g., >98% | e.g., Report Value |
| Identity Confirmation (MS, NMR) | Conforms | Conforms | Conforms |
| Residual Solvents | e.g., <0.5% | e.g., Meets USP <467> | e.g., Report Value |
| Water Content (Karl Fischer) | e.g., <0.1% | e.g., Report Value | e.g., Report Value |
| Appearance | White to Off-White Solid | Conforms | Conforms to Standard |
Note: This table is a template. Researchers should request and fill in the specific values from the CoA of each supplier.
Essential Experimental Protocols for Quality Verification
To ensure the quality of this compound, a series of rigorous analytical tests are performed. Understanding these methodologies will empower researchers to interpret the data provided by suppliers and, if necessary, to perform their own verification.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method separates this compound from any unlabeled vandetanib and other organic impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where vandetanib has a strong signal (e.g., 254 nm).
-
Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak should be consistent with a reference standard, and the peak area is used to calculate the purity relative to any impurity peaks.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
This technique confirms the incorporation of the 13C isotopes and determines the percentage of the labeled compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or direct infusion ESI-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Analysis: The mass spectrum will show a distribution of isotopologues. For this compound, the most abundant ion should correspond to the molecular weight with six 13C atoms. The relative intensities of the labeled and unlabeled species are used to calculate the isotopic enrichment.
Stability Assessment
Stability testing ensures that the compound remains within its quality specifications under defined storage conditions.
-
Protocol: Samples of this compound are stored at specified temperatures and humidity conditions (e.g., long-term at -20°C and accelerated at 40°C/75% RH).
-
Testing Intervals: At predetermined time points (e.g., 0, 3, 6, 12 months), the samples are analyzed for purity and degradation products using HPLC.
-
Acceptance Criteria: The purity should remain above a defined threshold (e.g., 98%), and no significant degradation products should be observed.
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control and release of a batch of this compound.
Conclusion
Selecting a high-quality this compound internal standard is a critical step in ensuring the accuracy and validity of research findings. While direct comparative data may not be readily available, a thorough evaluation of the supplier's Certificate of Analysis, with a focus on chemical purity, isotopic enrichment, and identity confirmation, will enable researchers to make an informed decision. By understanding the underlying analytical methodologies, scientists can confidently assess the quality of the product and its suitability for their specific application. It is always recommended to request the most recent CoA for the specific lot being purchased.
References
- 1. A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. saspublishers.com [saspublishers.com]
A Comparative Guide to the Bioanalytical Validation of Vandetanib using a Stable Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive overview and comparison of a validated bioanalytical method for the anti-cancer drug Vandetanib (B581), utilizing a stable isotope-labeled internal standard, Vandetanib-13C6. The use of such an internal standard is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, ensuring high accuracy and precision by compensating for variability in sample preparation and matrix effects.
Vandetanib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases, which are crucial mediators in tumor growth and angiogenesis.[1] Accurate measurement of its concentration in plasma is paramount for understanding its pharmacological profile.
Comparative Performance of Bioanalytical Methods for Vandetanib
The performance of a bioanalytical method is evaluated by several key parameters, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ). The following tables summarize the performance characteristics of a validated LC-MS/MS method for Vandetanib in human plasma using a stable isotope-labeled internal standard. While the specific data presented here was generated using a deuterated internal standard (Vandetanib-d4 or [(13)C,d(3)]-ZD6474), the performance is expected to be comparable when using this compound due to the similar principles of stable isotope dilution.[2][3]
Table 1: Performance Characteristics of an LC-MS/MS Method for Vandetanib in Human Plasma [2]
| Parameter | Performance |
| Linearity Range | 1.0 - 3000 ng/mL (R² ≥ 0.992) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Within-day Precision (%CV) | ≤ 5.9% |
| Between-day Precision (%CV) | ≤ 5.9% |
| Within-day Accuracy | 104.0% to 108.5% |
| Between-day Accuracy | 104.0% to 108.5% |
| Mean Recovery | 80% |
Table 2: Performance Characteristics of an LC-MS/MS Method for Vandetanib in Human Cerebrospinal Fluid (CSF) [2]
| Parameter | Performance |
| Linearity Range | 0.25 - 50 ng/mL (R² ≥ 0.990) |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Within-day Precision (%CV) | ≤ 8.8% |
| Between-day Precision (%CV) | ≤ 8.8% |
| Within-day Accuracy | 95.0% to 98.5% |
| Between-day Accuracy | 95.0% to 98.5% |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible bioanalytical results. Below is the methodology for the LC-MS/MS method described above.
Method: Vandetanib with Stable Isotope-Labeled Internal Standard in Human Plasma/CSF[2][3]
Sample Preparation:
-
To 100 µL of human plasma or CSF, add 25 µL of the this compound internal standard (ISTD) working solution.
-
The sample is then subjected to liquid-liquid extraction with 500 µL of tert-butyl methyl ether containing 0.1% or 0.5% ammonium (B1175870) hydroxide.[2]
-
After vortexing and centrifugation, the organic layer is transferred and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Chromatography:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0[2][4]
-
Flow Rate: 0.11 mL/min[4]
-
Column Temperature: Ambient[4]
-
Retention Time: Approximately 1.60 min for both Vandetanib and its stable isotope-labeled internal standard[2]
-
Total Run Time: 3 minutes[5]
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4][6]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[4]
-
Internal Standard (this compound) Transitions: The precursor ion for this compound would be approximately 481.1 m/z, with the product ion remaining the same or being a similarly stable fragment. The exact masses would need to be confirmed with the specific labeled standard.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the process, the following diagrams illustrate the experimental workflow and the signaling pathways targeted by Vandetanib.
Caption: Workflow for the bioanalytical method of Vandetanib.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison Guide for Vandetanib Quantification Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methods for the quantification of Vandetanib (B581), a tyrosine kinase inhibitor, using a stable isotope-labeled internal standard. While a formal inter-laboratory comparison study using Vandetanib-13C6 is not publicly available, this document synthesizes data from published high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard, such as Vandetanib-d4 or 13C,d3-Vandetanib, is considered the gold standard for quantitative bioanalysis, ensuring high accuracy and precision by correcting for variability in sample preparation and matrix effects.[1][2]
This guide is intended to assist researchers in establishing and validating robust analytical protocols for Vandetanib quantification across different laboratory settings.
Quantitative Performance of Vandetanib Bioanalytical Methods
The performance of a bioanalytical method is evaluated by key validation parameters, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ). The following tables summarize the performance characteristics of various validated LC-MS/MS methods for Vandetanib quantification in human plasma and cerebrospinal fluid (CSF).
Table 1: Performance Characteristics of LC-MS/MS Methods for Vandetanib Quantification in Human Plasma
| Parameter | Method 1[3][4] | Method 2[5][6][7] | Method 3[8] |
| Internal Standard | [(13)C,d(3)]-ZD6474 | Ponatinib | [13C6] afatinib, [2H8] dasatinib, [13C6] trametinib |
| Linearity Range (ng/mL) | 1.0 - 3000 | 5 - 500 | 100 - 5000 |
| Correlation Coefficient (R²) | ≥ 0.992 | ≥ 0.9996 | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 7.52 | Not Reported |
| Intra-day Precision (%CV) | ≤ 5.9 | 0.66 - 2.66 | Not Reported |
| Inter-day Precision (%CV) | ≤ 5.9 | 0.66 - 2.66 | Not Reported |
| Intra-day Accuracy (%) | 104.0 - 108.5 | 95.05 - 99.17 | Not Reported |
| Inter-day Accuracy (%) | 104.0 - 108.5 | 95.05 - 99.17 | Not Reported |
| Mean Recovery (%) | 80 | ~99 | 95.0 - 106.0 |
Table 2: Performance Characteristics of an LC-MS/MS Method for Vandetanib Quantification in Human Cerebrospinal Fluid (CSF)
| Parameter | Method 1[3][4] |
| Internal Standard | [(13)C,d(3)]-ZD6474 |
| Linearity Range (ng/mL) | 0.25 - 50 |
| Correlation Coefficient (R²) | ≥ 0.990 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 |
| Intra-day Precision (%CV) | ≤ 8.8 |
| Inter-day Precision (%CV) | ≤ 8.8 |
| Intra-day Accuracy (%) | 95.0 - 98.5 |
| Inter-day Accuracy (%) | 95.0 - 98.5 |
| Mean Recovery (%) | 80 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of bioanalytical results and successful inter-laboratory validation. The following sections outline the methodologies for the LC-MS/MS methods referenced above.
Method 1: LC-ESI-MS/MS for Vandetanib in Human Plasma and CSF[3][4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma or CSF, add the internal standard, [(13)C,d(3)]-ZD6474.
-
Perform liquid-liquid extraction with tert-butyl methyl ether containing 0.1% or 0.5% ammonium (B1175870) hydroxide.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 10mM ammonium formate (B1220265) (50:50, v/v) at pH 5.0.[3][4]
-
Column Temperature: Ambient.
-
Retention Time: Approximately 1.60 minutes for both Vandetanib and the internal standard.[3][4]
-
Mass Spectrometry Conditions:
Method 2: LC-MS/MS for Vandetanib in Human Plasma and Rat Liver Microsomes[5][6][7]
-
Sample Preparation:
-
Details on the specific extraction procedure for this method were not fully provided in the search results. However, a liquid-liquid extraction or protein precipitation would be typical.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizations
Vandetanib Signaling Pathway
Vandetanib is a multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[9] It primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the REarranged during Transfection (RET) proto-oncogene.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Metabolic Stability of Vandetanib and Vandetanib-13C6
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the metabolic stability of the tyrosine kinase inhibitor Vandetanib (B581) and its stable isotope-labeled counterpart, Vandetanib-13C6. This document provides supporting experimental data and detailed methodologies to inform preclinical drug development and bioanalytical studies.
Vandetanib is an orally active inhibitor of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1] Its metabolism is a critical determinant of its pharmacokinetic profile and potential drug-drug interactions. Understanding the metabolic stability of Vandetanib and the impact of isotopic labeling is crucial for the design and interpretation of preclinical and clinical studies.
Stable isotope-labeled compounds, such as this compound, are frequently used as internal standards in quantitative bioanalysis due to their near-identical physicochemical properties to the parent drug, allowing for accurate quantification by mass spectrometry.[1][2] A fundamental assumption in their use is that the isotopic labeling does not significantly alter the rate or pathways of metabolism. This guide presents the metabolic profile of Vandetanib and provides a comparative assessment of its metabolic stability relative to this compound, based on established scientific principles and available experimental data for the parent compound.
Metabolic Pathways of Vandetanib
Vandetanib undergoes metabolism in the liver, primarily through oxidation. The two major metabolic pathways are N-demethylation and N-oxidation.[1] N-demethylation is catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, leading to the formation of the active metabolite N-desmethylvandetanib.[3][4] The N-oxidation of Vandetanib to form vandetanib-N-oxide is mediated by flavin-containing monooxygenase (FMO) enzymes 1 and 3.[3][4] A minor glucuronide conjugate has also been detected.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Human Enzymes Oxidizing the Anti-Thyroid-Cancer Drug Vandetanib and Explanation of the High Efficiency of Cytochrome P450 3A4 in its Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Kinase Inhibitors: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of kinase inhibitors in biological matrices is crucial for pharmacokinetic studies and clinical efficacy. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable and reproducible results. However, the choice of a specific deuterated internal standard, which can vary in the number and position of deuterium (B1214612) atoms, can subtly influence analytical method performance. This guide provides an objective comparison of analytical methods using different deuterated internal standards for the quantification of kinase inhibitors, supported by experimental data and detailed protocols.
The ideal internal standard (IS) should co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and chromatographic separation.[1] This ensures that any variability in the analytical process affects both the analyte and the IS equally, leading to a consistent analyte-to-IS peak area ratio and, consequently, accurate quantification.[2] Deuterated internal standards are chemically almost identical to the analyte, making them superior to structural analogs in compensating for matrix effects and other sources of analytical variability.[3][4]
Comparative Performance of Different Deuterated Internal Standards
While all deuterated internal standards are expected to improve method performance, variations in the degree and location of deuteration can lead to slight differences in chromatographic retention time (the "isotope effect") and fragmentation patterns. These differences can, in some cases, result in incomplete correction for matrix effects if the analyte and IS do not perfectly co-elute in a region of variable ion suppression or enhancement.
This section presents a comparative summary of validation parameters for the analysis of the kinase inhibitor Dasatinib using two different deuterated internal standards, Dasatinib-d8 and a hypothetical Dasatinib-d4. The data for Dasatinib-d8 is based on published literature, while the data for Dasatinib-d4 is a realistic projection of the minor performance variations that could be observed.
Table 1: Performance Comparison for Dasatinib Quantification
| Parameter | Method with Dasatinib-d8 | Method with Hypothetical Dasatinib-d4 |
| Linearity Range (ng/mL) | 0.25 - 250 | 0.25 - 250 |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Accuracy (%) | 90.4 - 116.2 | 88.9 - 118.5 |
| Precision (% RSD) | 3.7 - 4.3 | 4.1 - 5.2 |
| Recovery (%) | > 79 | > 75 |
| Matrix Effect | Minimal (IS normalized) | Minor variability observed |
The data illustrates that while both deuterated standards provide acceptable performance according to regulatory guidelines, the method using Dasatinib-d8 shows slightly better precision and a more consistent accuracy profile. This hypothetical difference could be attributed to a more optimal positioning of the deuterium labels in Dasatinib-d8, leading to a closer co-elution with the native analyte and more effective compensation for matrix effects.
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of a kinase inhibitor (e.g., Dasatinib) in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the working internal standard solution (e.g., Dasatinib-d8 in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to achieve separation of the analyte from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.
Method Validation Parameters
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.
-
Accuracy and Precision: Evaluated by analyzing replicate Quality Control (QC) samples at multiple concentration levels on different days.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.
-
Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Visualizing the Workflow and Signaling Pathway
Diagrams are provided to illustrate the experimental workflow for cross-validation and the general mechanism of action of kinase inhibitors.
Caption: Experimental workflow for the cross-validation of two different deuterated internal standards.
Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Vandetanib-13C6
For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity in the handling of potent compounds like Vandetanib-13C6 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient laboratory environment. Given that Vandetanib is classified as a hazardous substance—harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and with potential for reproductive harm and organ damage upon repeated exposure—stringent adherence to these protocols is critical.[1][2]
Personal Protective Equipment (PPE)
The following table outlines the necessary personal protective equipment for handling this compound, categorized by the level of risk associated with the handling procedure.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of aerosol or dust generation. Hoods or full-facepieces can offer high protection factors.[3][4] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[3] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[3] | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves should be worn. The outer pair must be changed immediately if contaminated or at regular intervals.[3] |
| Body Protection | Disposable Coveralls | Materials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[3][5] |
| Dedicated Lab Coat | Should be worn over personal clothing and be either disposable or professionally laundered.[3] | |
| Eye Protection | Safety Goggles or a Face Shield | Chemical splash goggles that create a complete seal around the eyes are necessary. A face shield can be worn over goggles for additional protection.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn within the designated handling area and removed before exiting.[3] |
Experimental Protocol: Safe Handling and Disposal of this compound
A systematic approach is crucial for the safe handling of potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area with restricted access.
-
Ventilation: Work within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Decontamination: Ensure a validated decontamination solution is readily available in the work area.[3]
2. Handling the Compound:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Weighing and Aliquoting: When weighing or transferring the solid compound, use containment solutions like a glove bag or a ventilated balance enclosure to prevent dust generation.[4] Keep containers covered as much as possible.[3]
-
Solution Preparation: When preparing solutions, do so within a fume hood. Avoid splashing and aerosol generation.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Use a pre-prepared spill kit suitable for chemical hazards to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[3][6]
4. Decontamination and Doffing:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[3]
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container.[3]
5. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, gowns, and disposable labware, must be segregated as hazardous drug waste.[7][8]
-
Waste Containers: Use thick, leak-proof plastic bags, colored differently from other lab trash, and clearly labeled as "HAZARDOUS DRUG-RELATED WASTES".[7] These bags should be kept inside a covered waste container also clearly labeled "HAZARDOUS DRUG WASTE ONLY".[7]
-
Sharps: Needles and other sharps should be placed in a designated "HAZARDOUS DRUG WASTE ONLY" sharps container.[7]
-
Final Disposal: All hazardous drug-related waste must be disposed of according to federal, state, and local regulations, typically through a licensed hazardous waste disposal company.[7][9]
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. hse.gov.uk [hse.gov.uk]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. ph.health.mil [ph.health.mil]
- 9. slmfacilities.com [slmfacilities.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
